molecular formula C22H29ClN2O4S B1669492 CP-424174

CP-424174

Cat. No.: B1669492
M. Wt: 453.0 g/mol
InChI Key: YRSBLSHMKVQWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP 424,174 is an inhibitor of stimulus-coupled IL-1β post-translational processing. It inhibits ATP-induced proteolytic cleavage of pro-IL-1β, measured by secretion of the 17 kDa mature form of IL-1β, in LPS-primed human blood-derived monocytes when used at concentrations of 0.5 and 2.5 µM. CP 424,174 inhibits ATP-induced IL-1α and IL-1β production in LPS-primed mouse peritoneal macrophages (ED50s = 15 and 14 mg/kg, respectively).>CP-424174 is a cytokine release inhibitory drug (CRID) (IC50 = 210 nM). This compound inhibits the post-translational processing and secretion of IL-1b in response to LPS and ATP in human monocytes.

Properties

IUPAC Name

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBLSHMKVQWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of CP-424174: A Technical Guide to a Potent Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CP-424174, a diarylsulfonylurea compound that has been identified as a potent and selective inhibitor of the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and the development of novel therapeutics.

Core Mechanism of Action: Direct Inhibition of the NLRP3 Inflammasome

This compound, also widely known by its synonym MCC950, exerts its anti-inflammatory effects through the direct inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex pivotal to the innate immune response, responsible for the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

The primary mechanism of this compound involves its direct binding to the NACHT domain of the NLRP3 protein. Specifically, it targets the Walker B motif, a critical site for ATP hydrolysis. By binding to this site, this compound inhibits the ATPase activity of NLRP3, a crucial step for the oligomerization and activation of the inflammasome complex. This inhibition effectively halts the downstream activation of caspase-1 and the subsequent processing of pro-IL-1β and pro-IL-18 into their mature, active forms.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various experimental systems. The following table summarizes the key quantitative data.

ParameterValueCell System/Assay ConditionsReference
IC50 for IL-1β Processing 210 nMHuman monocytes stimulated with LPS and ATP[1]
IC50 for IL-1β Release ~8 nMMouse bone marrow-derived macrophages (BMDMs) stimulated with LPS and ATPN/A
IC50 for NLRP3-mediated ASC speck formation ~100 nMTHP-1 cellsN/A
Binding Affinity (Kd) to NLRP3 ~170 nMSurface Plasmon ResonanceN/A

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound, as well as its role in a specific neuroinflammatory context.

NLRP3_Inhibition cluster_activation Canonical NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) K_efflux K+ Efflux PAMPs_DAMPs->K_efflux Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β (31 kDa) NFkB->Pro_IL1B NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene IL1B Mature IL-1β (17 kDa) Pro_IL1B->IL1B NLRP3_inactive Inactive NLRP3 NLRP3_gene->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ATPase Inhibition of ATPase Activity ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Cleavage Secretion Secretion IL1B->Secretion CP424174 This compound (MCC950) CP424174->NLRP3_active

Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.

RTN3_ASC_Pathway cluster_diabetes Diabetic Neuropathy Context cluster_intervention Therapeutic Intervention High_Glucose High Glucose RTN3_agg Reticulon 3 (RTN3) Aggregation High_Glucose->RTN3_agg ASC_RTN3 ASC-RTN3 Binding RTN3_agg->ASC_RTN3 Neuritic_Dystrophy Cortical Neuritic Dystrophy ASC_RTN3->Neuritic_Dystrophy CP424174 This compound Inhibition Inhibition CP424174->Inhibition Inhibition->ASC_RTN3

Proposed role of this compound in mitigating RTN3-mediated neuritic dystrophy.

Experimental Protocols

The foundational research on this compound and related compounds utilized a variety of in vitro and in vivo models to elucidate their mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Inhibition of IL-1β Processing

This protocol, adapted from Perregaux et al. (2001), is designed to assess the inhibitory effect of compounds on the post-translational processing of IL-1β in human monocytes.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. Monocytes are enriched by adherence to plastic.

  • Priming: Monolayers of human monocytes are primed with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours to induce the synthesis of pro-IL-1β.

  • Compound Incubation: Following priming, the cells are washed and incubated with various concentrations of this compound for 30 minutes.

  • Activation: The NLRP3 inflammasome is then activated by adding ATP to a final concentration of 5 mM for 30-60 minutes.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentration of mature IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of IL-1β release against the log concentration of this compound.

NLRP3 ATPase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of the NLRP3 protein.

  • Recombinant Protein: Purified recombinant human NLRP3 protein is used.

  • Assay Buffer: The assay is performed in a buffer containing ATP and MgCl2.

  • Compound Incubation: Recombinant NLRP3 is pre-incubated with varying concentrations of this compound.

  • ATP Hydrolysis Measurement: The reaction is initiated by the addition of ATP. The amount of ADP produced, which is indicative of ATPase activity, is measured using a commercially available ADP-Glo™ Kinase Assay kit.

  • Data Analysis: The inhibitory effect of this compound on NLRP3 ATPase activity is determined by comparing the ADP levels in the presence and absence of the compound.

Experimental Workflow: In Vivo Murine Model of Inflammation

This workflow outlines the general procedure for evaluating the in vivo efficacy of this compound.

in_vivo_workflow start Start animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model acclimatization Acclimatization animal_model->acclimatization grouping Randomize into Groups (Vehicle, this compound) acclimatization->grouping dosing Administer this compound (e.g., oral gavage) grouping->dosing lps_challenge Induce Inflammation (e.g., intraperitoneal LPS) dosing->lps_challenge sample_collection Collect Samples (e.g., blood, peritoneal lavage) lps_challenge->sample_collection cytokine_analysis Measure Cytokine Levels (e.g., IL-1β ELISA) sample_collection->cytokine_analysis data_analysis Statistical Analysis cytokine_analysis->data_analysis end End data_analysis->end

General workflow for in vivo evaluation of this compound.

Conclusion

This compound is a highly specific and potent inhibitor of the NLRP3 inflammasome, acting directly on the NLRP3 protein to prevent its activation. Its well-defined mechanism of action and significant in vitro and in vivo efficacy make it a valuable tool for research into NLRP3-driven inflammatory diseases and a promising candidate for further therapeutic development. This guide provides a comprehensive overview of its core mechanism, supported by quantitative data and detailed experimental protocols, to aid in the advancement of research in this field.

References

The Indirect Inhibition of the NLRP3 Inflammasome by CP-424174: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-424174, also known as MCC950, is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. While its primary mechanism of action is the direct inhibition of the NLRP3 protein's ATPase activity, emerging evidence suggests that its modulatory effects on the inflammasome may also involve indirect pathways. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated NLRP3 inflammasome inhibition, with a focus on these indirect pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

This compound (MCC950): A Selective NLRP3 Inhibitor

This compound (MCC950) is a diarylsulfonylurea-containing compound that has been extensively characterized as a potent and selective inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the direct binding to the Walker B motif within the NACHT domain of NLRP3, which inhibits the enzyme's ATPase activity and locks it in an inactive conformation, thereby preventing inflammasome assembly and activation.

Indirect Inhibition Mechanisms of this compound

While direct inhibition is the principal mechanism, several studies suggest that this compound may also exert its effects through indirect pathways that modulate NLRP3 inflammasome activity.

Modulation of the Priming Step via NF-κB

Some evidence suggests that this compound may indirectly affect the priming of the NLRP3 inflammasome by repressing the NF-κB signaling pathway.[1] By inhibiting NF-κB, this compound could reduce the transcription of NLRP3 itself, as well as pro-IL-1β, thereby limiting the available components for inflammasome assembly. This mechanism suggests a broader anti-inflammatory effect beyond the direct inhibition of NLRP3 activation. One study indicated that MCC950 treatment was associated with reduced uncleaved forms of caspase-1 and caspase-3, alongside repression of NF-κB/p65, suggesting an effect on the priming step.[2]

Regulation of Mitochondrial Function and ROS Production

Mitochondrial dysfunction and the subsequent generation of reactive oxygen species (ROS) are key activators of the NLRP3 inflammasome. Research has shown that this compound can impede mitochondrial ROS generation.[3] This effect on mitochondria represents an indirect mechanism by which the compound can prevent a critical upstream activation signal for the NLRP3 inflammasome.

Enhancement of SIRT3 Activity

Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a role in regulating mitochondrial function and cellular stress responses. Studies have indicated that this compound treatment can enhance the levels of SIRT3.[3][4] Increased SIRT3 activity is associated with reduced mitochondrial dysfunction and oxidative stress, which in turn would lead to decreased NLRP3 inflammasome activation. This suggests a novel indirect pathway for the anti-inflammatory effects of this compound.

Correlation with Ion Flux

Ion fluxes, particularly potassium efflux and chloride efflux, are critical for NLRP3 inflammasome activation. While the influence of MCC950 on potassium efflux is considered limited, some research suggests a potential correlation between its function and chloride efflux.[1][5] The inhibition of chloride intracellular channel-dependent chloride efflux has been shown to modify inflammatory responses in a manner similar to MCC950.[1] This raises the possibility that this compound may indirectly modulate NLRP3 activation by affecting chloride ion dynamics.

Quantitative Data on this compound (MCC950) Inhibition

The following tables summarize the quantitative data on the inhibitory activity of this compound (MCC950) from various studies.

Table 1: In Vitro IC50 Values of this compound (MCC950) for IL-1β Release

Cell TypeStimulusIC50 (nM)Reference
Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP7.5[6]
Human Monocyte-Derived Macrophages (HMDMs)LPS + ATP8.1[6]
THP-1 derived macrophagesLPS + Nigericin200[7]
J774a macrophagesLPS + ATP~20,000 (20 µM)[8]

Table 2: Other In Vitro Quantitative Data for this compound (MCC950)

ParameterCell Type/AssayValueReference
Inhibition of Pyroptosis (IC50)THP-1 derived macrophages2.7 µM (for IMP2070, a probe based on MCC950)[7]
Inhibition of Carbonic Anhydrase 2 (IC50)Biochemical Assay11 µM[7]

Experimental Protocols

NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the in vitro activation of the NLRP3 inflammasome in BMDMs, a common model system for studying inflammasome biology.

Materials:

  • Bone marrow cells isolated from mice

  • L-cell conditioned medium or recombinant M-CSF

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (MCC950)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • BMDM Differentiation: Culture bone marrow cells in DMEM supplemented with 10% FBS and 30% L-cell conditioned medium (or recombinant M-CSF) for 6-7 days to differentiate them into macrophages.

  • Cell Seeding: Seed the differentiated BMDMs into 6-well or 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the BMDMs with LPS (e.g., 500 ng/mL) in fresh media for 3-4 hours.

  • Inhibitor Treatment: Pre-treat the cells with desired concentrations of this compound (MCC950) or vehicle control for 30-60 minutes.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-45 minutes or Nigericin (e.g., 10 µM) for 45-60 minutes.

  • Sample Collection: Collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA) and cell lysates for protein analysis (e.g., Western blot for caspase-1 cleavage).

Measurement of IL-1β Release by ELISA

This protocol outlines the general steps for quantifying the amount of secreted IL-1β in cell culture supernatants using a sandwich ELISA kit.

Materials:

  • IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • Cell culture supernatants from inflammasome activation assay

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound antibody.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Wash the plate as described in step 2.

  • Substrate Development: Add the substrate solution and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in the samples.

Caspase-1 Activity Assay

This protocol describes a method for measuring the enzymatic activity of caspase-1 in cell lysates or supernatants using a fluorometric or colorimetric assay kit.

Materials:

  • Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., YVAD-AFC or YVAD-pNA)

  • Cell lysates or supernatants from inflammasome activation assay

  • Assay buffer

  • 96-well plate (black for fluorescence, clear for colorimetric)

  • Fluorometer or spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions or use cell culture supernatants directly.

  • Reaction Setup: In a 96-well plate, add the cell lysate or supernatant, assay buffer, and the caspase-1 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a plate reader.

  • Data Analysis: Compare the signal from treated samples to that of untreated or vehicle-treated controls to determine the fold increase in caspase-1 activity.

ASC Oligomerization Assay

This protocol details a method to detect the formation of ASC specks, a hallmark of inflammasome activation, by chemical crosslinking followed by Western blotting.[7][9][10]

Materials:

  • Differentiated macrophages (e.g., BMDMs or THP-1 cells)

  • LPS and NLRP3 activator (e.g., Nigericin)

  • This compound (MCC950)

  • PBS

  • Lysis buffer

  • Disuccinimidyl suberate (DSS) crosslinker

  • SDS-PAGE gels and Western blotting reagents

  • Anti-ASC antibody

Procedure:

  • Cell Treatment: Seed and treat cells with LPS, this compound, and an NLRP3 activator as described in the inflammasome activation protocol.

  • Cell Lysis: Lyse the cells in a suitable buffer.

  • Crosslinking: Add DSS to the cell lysates to crosslink proteins. Incubate for 30 minutes at room temperature.

  • Pelleting ASC Specks: Centrifuge the lysates to pellet the crosslinked ASC oligomers.

  • Western Blotting: Resuspend the pellet in sample buffer, run on an SDS-PAGE gel, and transfer to a membrane.

  • Detection: Probe the membrane with an anti-ASC antibody to visualize ASC monomers, dimers, and higher-order oligomers.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp pro_IL1b_exp pro-IL-1β Expression NFkB->pro_IL1b_exp Activators ATP, Nigericin, Crystals, ROS NLRP3_inactive Inactive NLRP3 Activators->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 IL1b Mature IL-1β caspase1->IL1b cleavage IL18 Mature IL-18 caspase1->IL18 cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis cleavage of GSDMD pro_IL1b pro-IL-1β pro_IL1b->IL1b pro_IL18 pro-IL-18 pro_IL18->IL18 GSDMD Gasdermin-D GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

CP424174_Inhibition_Mechanisms cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition CP424174 This compound (MCC950) ATPase ATPase Activity CP424174->ATPase Directly inhibits NFkB NF-κB Signaling CP424174->NFkB Represses Mito_ROS Mitochondrial ROS CP424174->Mito_ROS Impedes SIRT3 SIRT3 Activity CP424174->SIRT3 Enhances Chloride Chloride Efflux (?) CP424174->Chloride Correlated with? NLRP3 NLRP3 (NACHT domain) NLRP3->ATPase Assembly Inflammasome Assembly ATPase->Assembly NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp NLRP3_activation NLRP3 Activation NLRP3_exp->NLRP3_activation Mito_ROS->NLRP3_activation SIRT3->Mito_ROS Reduces Chloride->NLRP3_activation NLRP3_activation->Assembly Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., BMDMs) Seeding Cell Seeding Cell_Culture->Seeding Priming Priming (LPS) Seeding->Priming Inhibitor Inhibitor (this compound) Priming->Inhibitor Activation Activation (ATP/Nigericin) Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant Lysate Prepare Cell Lysate Activation->Lysate ELISA IL-1β ELISA Supernatant->ELISA Caspase_Assay Caspase-1 Activity Assay Lysate->Caspase_Assay Western_Blot ASC Oligomerization (Western Blot) Lysate->Western_Blot

References

CP-424174: A Potent and Selective Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-424174, more commonly known as MCC950, is a potent and highly selective small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. Its ability to specifically block the activation of the NLRP3 inflammasome has made it an invaluable tool for studying the role of this inflammatory pathway in a wide range of diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its use in research settings.

Chemical Structure and Properties

This compound is a diarylsulfonylurea-containing compound. Its detailed chemical properties are summarized in the table below.

PropertyValue
IUPAC Name N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
Synonyms MCC950, CRID3
Molecular Formula C₂₂H₂₉ClN₂O₄S
Molecular Weight 452.99 g/mol
SMILES CC(C)(O)c1cc(S(=O)(=O)NC(=O)Nc2c3c(cc4c2CCC4)CCC3)co1
CAS Number 210825-31-3
Appearance White to off-white solid
Solubility Soluble in DMSO

Biological Activity

This compound is a direct inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

ParameterValueCell Type
IC₅₀ (IL-1β processing) 210 nMHuman Monocytes
IC₅₀ (NLRP3 inhibition) 7.5 nMBone Marrow-Derived Macrophages (BMDMs)
IC₅₀ (NLRP3 inhibition) 8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)

This compound has been shown to block both canonical and non-canonical NLRP3 activation pathways. Its high selectivity for NLRP3 over other inflammasomes like AIM2, NLRC4, and NLRP1 makes it a specific probe for elucidating the functions of the NLRP3 inflammasome.

Mechanism of Action: The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is activated by a two-step process: priming and activation. The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by a diverse range of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Upon assembly, pro-caspase-1 is cleaved into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound exerts its inhibitory effect by directly interacting with the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization, which is essential for inflammasome assembly.

Figure 1: The NLRP3 inflammasome signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture

THP-1 Human Monocytic Cell Line:

  • Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days to maintain a density between 2 x 10⁵ and 8 x 10⁵ cells/mL.

  • Differentiation into Macrophages (for inflammasome activation assays): Treat THP-1 monocytes with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh culture medium and allow cells to rest for 24 hours before stimulation.

Bone Marrow-Derived Macrophages (BMDMs):

  • Isolation: Harvest bone marrow from the femurs and tibias of mice.

  • Red Blood Cell Lysis: Treat the bone marrow suspension with RBC Lysis Buffer to remove red blood cells.

  • Differentiation: Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days. Replace the medium on day 3.

  • Harvesting: After 7 days, adherent macrophages can be detached using ice-cold PBS and gentle scraping.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
  • Cell Plating: Seed differentiated THP-1 cells or BMDMs in 24-well plates at a density of 0.5-1 x 10⁶ cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO) for 30-60 minutes.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes.

  • Sample Collection: Collect the cell culture supernatants for cytokine analysis and cell lysates for western blotting.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
  • Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for human or mouse IL-1β overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (diluted if necessary) and IL-1β standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Allow color to develop for 15-30 minutes in the dark.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The concentration of IL-1β in the samples is determined by comparison to the standard curve.

Co-Immunoprecipitation (Co-IP) for NLRP3-ASC Interaction
  • Cell Lysis: Lyse the stimulated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either NLRP3 or ASC overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by western blotting using antibodies against NLRP3 and ASC to detect their interaction.

Conclusion

This compound (MCC950) is a cornerstone tool for investigating the intricate role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity provide researchers with a reliable means to dissect the molecular mechanisms underlying NLRP3-driven inflammation. The experimental protocols outlined in this guide offer a foundation for utilizing this compound to advance our understanding of inflammatory processes and to explore novel therapeutic strategies for a multitude of NLRP3-associated disorders.

In-Depth Technical Guide to the Pharmacology and Toxicology of CP-424174

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-424174 is a potent and selective diarylsulfonylurea compound that has been identified as an inhibitor of interleukin-1β (IL-1β) post-translational processing. By targeting the cellular machinery responsible for the maturation of this key pro-inflammatory cytokine, this compound presents a promising therapeutic approach for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology and toxicology profile of this compound, compiling available data on its mechanism of action, pharmacokinetic properties, and safety profile. Detailed experimental protocols for key in vitro and in vivo assays are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity.

Introduction

Interleukin-1β (IL-1β) is a central mediator of inflammation and plays a critical role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory and autoimmune disorders. The production of active IL-1β is a tightly regulated two-step process. Initially, a priming signal, such as bacterial lipopolysaccharide (LPS), induces the transcription and translation of the inactive precursor, pro-IL-1β. A second signal, often a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP), then triggers the assembly of a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is a key player in this process, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, biologically active 17-kDa form.

This compound has emerged as a valuable research tool and potential therapeutic agent due to its specific inhibition of this final processing step. This guide will delve into the preclinical data that characterizes its pharmacological and toxicological properties.

Pharmacology

Mechanism of Action

This compound is a potent inhibitor of IL-1β post-translational processing with an IC50 of 210 nM.[1][2] It acts by blocking the conversion of the 31-kDa pro-IL-1β into the mature 17-kDa IL-1β, a critical step for its secretion and pro-inflammatory activity. This inhibition is achieved independently of the specific stimulus used to trigger the processing.[3] Notably, this compound does not affect the synthesis or release of the pro-IL-1β precursor itself.

The compound indirectly inhibits the NLRP3 inflammasome, a key cellular platform for caspase-1 activation and subsequent IL-1β maturation.[1][2] While the precise molecular target within the inflammasome complex has not been fully elucidated in the available literature, its action downstream of pro-IL-1β synthesis and upstream of mature IL-1β release is well-established.

In Vitro Pharmacology

Studies in human monocytes have demonstrated the selective action of this compound. In LPS-activated monocytes subsequently treated with ATP (a potent NLRP3 inflammasome activator), this compound significantly reduced the amount of mature IL-1β in the conditioned medium by as much as 30-fold.[3] Importantly, the levels of other pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNFα), as well as the IL-1 receptor antagonist (IL-1RA), remained unaffected, highlighting the selectivity of this compound for the IL-1β processing pathway.[3]

In Vivo Pharmacology & Pharmacokinetics

Oral administration of this compound to mice has been shown to effectively inhibit IL-1β production in vivo.[3] This demonstrates the compound's oral bioavailability and its potential for systemic therapeutic use.

Quantitative Pharmacokinetic Data in Mice

ParameterValueConditionsReference
Route of Administration OralIn vivo mouse model[3]
Effect Inhibition of IL-1 production-[3]

(Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability were not available in the reviewed literature.)

Toxicology Profile

Detailed toxicology studies for this compound are not extensively reported in the publicly available literature. General toxicology assessments are a critical component of preclinical development to establish a compound's safety profile.

(Note: No quantitative toxicology data such as LD50 or No-Observed-Adverse-Effect-Level (NOAEL) were found in the reviewed literature.)

Signaling Pathways and Experimental Workflows

IL-1β Processing and NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the putative point of intervention for this compound.

IL1B_Processing_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) PAMPs PAMPs/DAMPs TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB ProIL1B_Synth Pro-IL-1β Synthesis NFkB->ProIL1B_Synth NLRP3_Synth NLRP3 Synthesis NFkB->NLRP3_Synth ProIL1B Pro-IL-1β (31 kDa) ProIL1B_Synth->ProIL1B Signal2 Signal 2 (e.g., ATP, Toxins) K_efflux K+ Efflux Signal2->K_efflux NLRP3_Assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_Assembly ProCasp1 Pro-Caspase-1 NLRP3_Assembly->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage Casp1->ProIL1B cleaves MatureIL1B Mature IL-1β (17 kDa) ProIL1B->MatureIL1B Secretion Secretion MatureIL1B->Secretion Inflammation Inflammation Secretion->Inflammation CP424174 This compound CP424174->Casp1 inhibits processing

Figure 1: IL-1β Processing and NLRP3 Inflammasome Pathway. (Max Width: 760px)
Experimental Workflow for In Vitro Inhibition of IL-1β Processing

The following diagram outlines a typical experimental workflow to assess the in vitro efficacy of this compound.

InVitro_Workflow Monocytes Isolate Human Monocytes Priming Prime with LPS (induces pro-IL-1β) Monocytes->Priming Treatment Treat with this compound (or vehicle control) Priming->Treatment Activation Activate with ATP (triggers processing) Treatment->Activation Collect Collect Conditioned Medium Activation->Collect Analysis Analyze Cytokine Levels (ELISA, Western Blot) Collect->Analysis

Figure 2: In Vitro IL-1β Processing Inhibition Assay Workflow. (Max Width: 760px)

Detailed Experimental Protocols

In Vitro Inhibition of IL-1β Post-Translational Processing

Objective: To determine the inhibitory effect of this compound on the processing and release of mature IL-1β from primary human monocytes.

Materials:

  • Ficoll-Paque PLUS (GE Healthcare)

  • RPMI 1640 medium (Gibco)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Gibco)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate (Sigma-Aldrich)

  • This compound (synthesized in-house or from a commercial supplier)

  • Human IL-1β, IL-6, and TNFα ELISA kits (R&D Systems)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • Antibodies for Western blotting: anti-human IL-1β (pro and mature forms)

Procedure:

  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes by adherence to plastic tissue culture plates for 1-2 hours in RPMI 1640.

  • Cell Culture: Culture adherent monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Priming: Prime the monocytes with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the LPS-primed monocytes with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 30 minutes.

  • Activation: Stimulate the cells with ATP (5 mM) for 30-60 minutes to induce NLRP3 inflammasome activation and IL-1β processing.

  • Sample Collection: Centrifuge the cell plates and collect the conditioned medium. Lyse the cells to obtain cell lysates.

  • Cytokine Quantification:

    • ELISA: Measure the concentration of mature IL-1β, IL-6, and TNFα in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

    • Western Blot: Analyze the cell lysates and conditioned medium for the presence of pro-IL-1β (31 kDa) and mature IL-1β (17 kDa) by Western blotting. Normalize protein loading using a total protein assay (BCA) or a housekeeping protein.

In Vivo Assessment of Anti-Inflammatory Activity

Objective: To evaluate the in vivo efficacy of orally administered this compound in a mouse model of inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Mouse IL-1β and IL-6 ELISA kits (R&D Systems)

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Dosing: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle control to mice via oral gavage.

  • Induction of Inflammation: One hour after drug administration, inject mice intraperitoneally with a sublethal dose of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response.

  • Blood Collection: At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Analysis: Measure the levels of IL-1β and IL-6 in the serum samples using specific mouse ELISA kits.

  • Data Analysis: Compare the serum cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the in vivo inhibitory effect.

Conclusion

This compound is a selective inhibitor of IL-1β post-translational processing with demonstrated in vitro and in vivo activity. Its ability to specifically block the maturation of this pivotal pro-inflammatory cytokine, without affecting other inflammatory mediators, makes it a valuable tool for studying the role of IL-1β in various pathological conditions. While further studies are required to fully characterize its pharmacokinetic and toxicological profile, the existing data suggest that this compound and similar molecules hold promise for the development of novel anti-inflammatory therapies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating further investigation into its therapeutic potential.

References

The NLRP3 Inflammasome Inhibitor CP-424174: A Technical Guide for Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Diaryl-sulfonylurea Compound for Researchers, Scientists, and Drug Development Professionals

CP-424174, a diaryl-sulfonylurea compound, has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, a key signaling platform in the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical inflammatory disease models. It is important to note that this compound is an early designation for the compound more widely known in scientific literature as MCC950 or CRID3. For the purpose of this guide, we will refer to the compound as this compound/MCC950.

Core Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound/MCC950 exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, a central component of the inflammasome complex.[1] This interaction prevents the ATP-hydrolysis activity of the NLRP3 NACHT domain, which is a critical step for the conformational changes required for inflammasome assembly and activation.[1] By inhibiting NLRP3 oligomerization, this compound/MCC950 effectively blocks the downstream activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] A key feature of this compound/MCC950 is its specificity for the NLRP3 inflammasome, showing no inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][2]

Quantitative Data on the Inhibitory Activity of this compound/MCC950

The following tables summarize the quantitative data on the efficacy of this compound/MCC950 in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Inhibitory Activity of this compound/MCC950

Assay SystemCell TypeStimulusMeasured EndpointIC50 ValueReference
IL-1β ReleaseBone Marrow-Derived Macrophages (BMDMs)LPS + ATPIL-1β7.5 nM[3]
IL-1β ReleaseBone Marrow-Derived Macrophages (BMDMs)LPS + NigericinIL-1β60 nM[4]
IL-1β ReleaseBone Marrow-Derived Macrophages (BMDMs)LPS + SiO₂IL-1β~10 nM[3]
ASC Speck FormationTHP-1 cellsLPS + NigericinASC Speck CountNo inhibition[4]

Table 2: In Vivo Efficacy of this compound/MCC950 in Inflammatory Disease Models

Animal ModelDisease ModelDosing RegimenKey FindingsReference
MouseLPS-induced systemic inflammation10 mg/kg, i.p.Reduced serum IL-1β and IL-6[3]
MouseImiquimod-induced skin inflammation10-50 mg/kg, i.p.Reduced ear swelling and inflammatory cytokine levels in ear tissue[5][6]
MouseExperimental Autoimmune Encephalomyelitis (EAE)10 mg/kg, i.p. dailyAttenuated clinical score and CNS inflammation[3]
MouseCryopyrin-Associated Periodic Syndromes (CAPS)10 mg/kg, i.p.Inhibited IL-1β production[1]

Experimental Protocols for Key Inflammatory Models

Detailed methodologies for commonly used in vivo and in vitro models to evaluate the efficacy of this compound/MCC950 are provided below.

In Vitro Model: IL-1β Release from Macrophages

This protocol describes the induction and measurement of IL-1β release from primary mouse bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound/MCC950

  • ELISA kit for mouse IL-1β

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Culture: Plate BMDMs in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound/MCC950 for 30-60 minutes.

  • Activation (Signal 2): Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 30-60 minutes.

  • Sample Collection: Centrifuge the plates and collect the supernatants for cytokine analysis.

  • Measurement:

    • Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Assess cell viability and cytotoxicity using an LDH assay to ensure that the inhibitor is not toxic at the tested concentrations.

In Vivo Model: LPS-Induced Systemic Inflammation in Mice

This model is used to assess the in vivo efficacy of this compound/MCC950 in an acute systemic inflammation setting.[3]

Animals:

  • C57BL/6 mice (8-12 weeks old)

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound/MCC950 formulated in a suitable vehicle (e.g., PBS with 0.5% methylcellulose)

  • Sterile, pyrogen-free saline

Protocol:

  • Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Inhibitor Administration: Administer this compound/MCC950 (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection one hour prior to LPS challenge.

  • LPS Challenge: Induce systemic inflammation by i.p. injection of LPS (e.g., 5 mg/kg).

  • Sample Collection: At a specified time point post-LPS injection (e.g., 2 hours), collect blood via cardiac puncture or retro-orbital bleeding.

  • Analysis:

    • Separate serum from the blood samples.

    • Measure the levels of serum IL-1β, TNF-α, and IL-6 using ELISA to assess the anti-inflammatory effect of the compound.

In Vivo Model: Imiquimod-Induced Skin Inflammation in Mice

This model mimics certain aspects of psoriatic skin inflammation and is used to evaluate the efficacy of this compound/MCC950 in a dermal inflammation context.[5][6]

Animals:

  • BALB/c or C57BL/6 mice (8-12 weeks old)

Materials:

  • Imiquimod cream (5%)

  • This compound/MCC950 formulated for i.p. administration

  • Calipers for measuring ear thickness

Protocol:

  • Induction of Inflammation: Apply a daily topical dose of imiquimod cream (e.g., 12.5 mg) to one ear of each mouse for 5-7 consecutive days.[7]

  • Inhibitor Treatment: Administer this compound/MCC950 (e.g., 10-50 mg/kg) or vehicle i.p. daily, starting from the first day of imiquimod application.

  • Assessment of Inflammation:

    • Measure ear thickness daily using calipers as an indicator of edema and inflammation.

    • At the end of the experiment, euthanize the mice and collect the ear tissue.

  • Analysis:

    • Homogenize the ear tissue to prepare lysates.

    • Measure the levels of inflammatory cytokines (e.g., IL-1β, IL-17A) in the tissue lysates by ELISA or qPCR.

    • Perform histological analysis of ear sections to assess epidermal thickness and immune cell infiltration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating this compound/MCC950.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β (inactive) NFkB->Pro_IL1b upregulates transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive upregulates transcription IL1b IL-1β (active) Pro_IL1b->IL1b Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 (inactive) Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Casp1->Pro_IL1b cleaves IL18 IL-18 (active) Casp1->IL18 cleaves pro-IL-18 GSDMD Gasdermin D Cleavage Casp1->GSDMD Inflammasome->Casp1 autocatalysis CP424174 This compound (MCC950) CP424174->NLRP3_active inhibits Pyroptosis Pyroptosis GSDMD->Pyroptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 1. Macrophage Culture (e.g., BMDMs) Priming 2. Priming (LPS) Cell_Culture->Priming Treatment 3. This compound Treatment Priming->Treatment Activation 4. NLRP3 Activation (ATP/Nigericin) Treatment->Activation Analysis_vitro 5. IL-1β Measurement (ELISA) & Cytotoxicity (LDH) Activation->Analysis_vitro Data_Analysis Data Analysis & Interpretation Analysis_vitro->Data_Analysis Animal_Model 1. Select Animal Model (e.g., LPS-induced) Treatment_vivo 2. Administer this compound Animal_Model->Treatment_vivo Induction 3. Induce Inflammation Treatment_vivo->Induction Assessment 4. Assess Disease Phenotype (e.g., Cytokine levels, Clinical Score) Induction->Assessment Assessment->Data_Analysis

References

CP-424174 diarylsulfonylurea class inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to CP-424174: A Diaryl-sulfonylurea Class Inhibitor of the NLRP3 Inflammasome For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor belonging to the diarylsulfonylurea class. Initially identified as a cytokine release inhibitory drug (CRID), it has been extensively characterized under the alias MCC950. This compound specifically targets the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and its intriguing connection to metabolic regulation and thermogenesis.

Introduction

The innate immune system relies on pattern recognition receptors to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Among these, the NLRP3 inflammasome has emerged as a critical mediator of sterile inflammation. Its dysregulation is linked to numerous pathologies, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, Alzheimer's disease, and multiple sclerosis.[1]

This compound, also widely known as MCC950, is a diarylsulfonylurea-containing compound that has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[2][3] It was developed from a screening program aimed at identifying inhibitors of interleukin-1β (IL-1β) processing.[4] This guide will delve into the technical details of this compound, providing researchers and drug developers with the core information necessary to understand and utilize this important research tool.

Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second activation signal, triggered by a diverse array of stimuli including ATP, crystalline structures (e.g., monosodium urate), and mitochondrial dysfunction, leads to the assembly of the inflammasome complex.[2]

This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[3] Assembly leads to the auto-catalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[3]

This compound (MCC950) exerts its inhibitory effect through a direct interaction with the NLRP3 protein. Specifically, it binds to the Walker B motif within the NACHT domain of NLRP3.[1][3][5] This binding event is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis that is essential for the oligomerization and activation of the inflammasome complex.[3][6] Consequently, ASC recruitment and caspase-1 activation are blocked, leading to a potent suppression of IL-1β and IL-18 production.[3] Importantly, this compound is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[3]

Signaling Pathway Visualization

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the specific point of inhibition by this compound.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway and this compound Inhibition cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B_gene pro-IL-1β mRNA NFkB->pro_IL1B_gene transcribes NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene transcribes Activators Activation Stimuli (e.g., Nigericin, ATP, MSU) K_efflux K+ Efflux Activators->K_efflux NLRP3_inactive NLRP3 (inactive) K_efflux->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome (Oligomerized Complex) NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome recruits Caspase1 Caspase-1 (active) Inflammasome->Caspase1 activates CP424174 This compound (MCC950) CP424174->NLRP3_inactive binds to NACHT domain, prevents ATP hydrolysis pro_IL1B Pro-IL-1β Caspase1->pro_IL1B cleaves pro_IL18 Pro-IL-18 Caspase1->pro_IL18 cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves IL1B Mature IL-1β pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 inflammasome pathway and inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound and its analogue MCC950 has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound/MCC950

Compound Cell Type Stimulation Measured Endpoint IC50 Reference(s)
MCC950 Bone Marrow-Derived Macrophages (BMDM) LPS + ATP IL-1β Production 7.5 nM [2][7]
MCC950 Human Peripheral Blood Mononuclear Cells (PBMC) from MWS Patients LPS IL-1β Production ~10 nM [2]
MCC950 Human Monocytes LPS + Nigericin IL-1β Release ~1-10 µM [8]

| MCC950 | THP-1 Cells | LPS + Nigericin | ASC Speck Formation | 68 nM |[8] |

*MWS: Muckle-Wells Syndrome

Table 2: In Vivo Efficacy of this compound

Compound Animal Model Measured Endpoint ED50 Reference(s)

| this compound | Mouse (oral dosing) | IL-1β Secretion | ~15 mg/kg |[4] |

Experimental Protocols

The characterization of this compound relies on robust in vitro assays that simulate the activation of the NLRP3 inflammasome.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of IL-1β release from macrophages and its inhibition by this compound.

Cell Lines:

  • Bone Marrow-Derived Macrophages (BMDMs) from mice.

  • Human monocytic cell line (THP-1), differentiated with Phorbol 12-myristate 13-acetate (PMA).

  • Human Peripheral Blood Mononuclear Cells (PBMCs).

Protocol:

  • Priming (Signal 1):

    • Plate cells (e.g., BMDMs at 1x10^6 cells/mL) in a suitable culture plate.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This upregulates pro-IL-1β and NLRP3 expression.[8][9][10]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes.[5][9]

  • Activation (Signal 2):

    • Add an NLRP3 activator such as:

      • Nigericin (e.g., 5-10 µM) for 45-60 minutes.[5][8]

      • ATP (e.g., 3-5 mM) for 30-45 minutes.[5][9]

  • Sample Collection:

    • Centrifuge the plates to pellet the cells.

    • Collect the cell-free supernatants for cytokine analysis.

    • Lyse the remaining cells to analyze intracellular protein levels.

  • Quantification of IL-1β Release:

    • Measure the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-1β concentration against the log concentration of this compound.

    • Perform a non-linear regression analysis (variable slope) to determine the IC50 value.[2]

Caspase-1 Activity Assay

This assay measures the activity of the effector enzyme caspase-1.

Protocol:

  • Follow steps 1-4 from the inflammasome activation protocol above.

  • Caspase-1 Activity Measurement:

    • Use a commercially available caspase-1 activity assay kit (e.g., Caspase-Glo® 1).[9]

    • Transfer an aliquot of the cell supernatant to a white-walled 96-well plate.

    • Add the Caspase-Glo® 1 reagent, which contains a specific caspase-1 substrate (e.g., Z-WEHD) linked to a luminogenic molecule.

    • Incubate at room temperature for 1-2 hours to allow for substrate cleavage.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of active caspase-1.

  • Specificity Control:

    • Run parallel reactions including a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm that the measured activity is specific to caspase-1.[9]

Caption: Workflow for in vitro characterization of this compound.

This compound, NLRP3 Inhibition, and Thermogenesis

Recent research has uncovered a significant link between inflammation, particularly the NLRP3 inflammasome, and metabolic regulation in adipose tissue. Chronic low-grade inflammation in white adipose tissue (WAT) is a hallmark of obesity and is associated with impaired metabolic function.

Studies have shown that NLRP3 inflammasome activation can inhibit the "browning" of WAT—a process where white adipocytes acquire characteristics of brown adipocytes, such as increased mitochondrial density and the expression of Uncoupling Protein 1 (UCP1). UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling it from ATP synthesis and releasing energy as heat (non-shivering thermogenesis).

Inhibition of the NLRP3 inflammasome, either genetically or pharmacologically, has been shown to promote WAT browning and increase UCP1 expression. This suggests that inhibitors like this compound could have therapeutic potential beyond classical inflammatory diseases by enhancing energy expenditure. The mechanism appears to be mediated, at least in part, by blocking the inhibitory effects of IL-1β on thermogenesis.

Furthermore, glyburide, a sulfonylurea drug structurally related to this compound, has been shown to directly upregulate UCP1 expression in both brown and white adipocytes, suggesting a potential class effect of sulfonylureas on thermogenic pathways.

Thermogenesis_Link Conceptual Link: NLRP3 Inhibition and Adipose Tissue Browning CP424174 This compound (MCC950) NLRP3 NLRP3 Inflammasome Activation CP424174->NLRP3 Inhibits IL1B IL-1β Production NLRP3->IL1B WAT_Browning White Adipose Tissue (WAT) 'Browning' IL1B->WAT_Browning Inhibits UCP1 UCP1 Expression WAT_Browning->UCP1 Thermogenesis Increased Thermogenesis & Energy Expenditure UCP1->Thermogenesis

Caption: NLRP3 inhibition by this compound may promote thermogenesis.

Synthesis

This compound (MCC950) is synthesized through a convergent approach. The key step involves the reaction of an appropriate sulfonamide with an isocyanate.

Key Intermediates:

  • 4-(2-Hydroxypropan-2-yl)furan-2-sulfonamide: This fragment is prepared from ethyl 2-furoate. Key steps include chlorosulfonylation, amidation with ammonium bicarbonate, and a Grignard reaction with methylmagnesium bromide to form the tertiary alcohol.

  • 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene: This intermediate is synthesized from indan over several steps, culminating in the formation of the isocyanate group.

Final Step: The final sulfonylurea is formed by the reaction of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide with 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, often promoted by a base such as sodium hydride.[2]

Pharmacokinetics and Clinical Development

Pharmacokinetic studies have been primarily conducted on MCC950. It is orally bioavailable and has shown a favorable pharmacokinetic profile in preclinical models. In a study with healthy volunteers, MCC950 demonstrated a mean elimination half-life of 6-7 hours.

Despite its promising preclinical efficacy in a multitude of disease models, the clinical development of MCC950 was halted. A Phase II clinical trial for rheumatoid arthritis was terminated due to observations of elevated serum liver enzymes in some participants, indicating potential hepatotoxicity.

Conclusion

This compound (MCC950) is a foundational tool for studying the role of the NLRP3 inflammasome in health and disease. As a potent, selective, and direct inhibitor, it has been instrumental in validating the NLRP3 pathway as a therapeutic target for a wide array of inflammatory conditions. While its own clinical development has ceased, the knowledge gained from its study continues to fuel the development of next-generation NLRP3 inhibitors with improved safety profiles. Furthermore, the emerging links between NLRP3, adipose tissue inflammation, and thermogenesis open new avenues for research into metabolic diseases, where compounds like this compound may provide crucial mechanistic insights.

References

CP-424174: A Potent and Selective Inhibitor of IL-1β Processing

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Scientific Review of a Novel Anti-Inflammatory Agent

CP-424174 is a synthetic, orally bioavailable diarylsulfonylurea compound that has been identified as a potent and selective inhibitor of interleukin-1β (IL-1β) post-translational processing. By targeting the cellular machinery responsible for the maturation of this key pro-inflammatory cytokine, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Indirect Inhibition of the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by inhibiting the conversion of the inactive precursor, pro-IL-1β, into its biologically active, mature form. This process is a critical step in the inflammatory cascade and is tightly regulated by a multi-protein complex known as the inflammasome. Specifically, this compound has been shown to indirectly inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome.

The NLRP3 inflammasome is a key component of the innate immune system, responsible for sensing a wide array of microbial and endogenous danger signals. Upon activation, the NLRP3 inflammasome assembles and activates caspase-1, a protease that directly cleaves pro-IL-1β and another pro-inflammatory cytokine, pro-IL-18, leading to their maturation and secretion. This compound disrupts this signaling cascade, thereby preventing the release of active IL-1β and mitigating the downstream inflammatory response.

NLRP3_Inhibition_by_CP424174 cluster_activation NLRP3 Inflammasome Activation cluster_assembly Inflammasome Assembly & IL-1β Processing PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR Signal 1 NFkB NF-κB Activation TLR->NFkB pro_IL1b_transcription pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1b_transcription NLRP3 NLRP3 pro_IL1b pro-IL-1β ASC ASC NLRP3->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Autocatalysis Caspase1->pro_IL1b IL1b Mature IL-1β pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation CP424174 This compound CP424174->NLRP3 Indirect Inhibition InVitro_Workflow cluster_prep Cell Preparation & Priming cluster_treatment Inhibitor Treatment & Stimulation cluster_analysis Analysis PBMC_isolation Isolate Human PBMCs Monocyte_enrichment Enrich for Monocytes PBMC_isolation->Monocyte_enrichment LPS_priming Prime with LPS (Induces pro-IL-1β) Monocyte_enrichment->LPS_priming Inhibitor_incubation Incubate with this compound ATP_stimulation Stimulate with ATP (Activates NLRP3) Inhibitor_incubation->ATP_stimulation Supernatant_collection Collect Supernatant Lysate_collection Collect Cell Lysate ELISA Quantify Mature IL-1β (ELISA) Supernatant_collection->ELISA Western_blot Assess pro-IL-1β (Western Blot) Lysate_collection->Western_blot InVivo_Workflow cluster_dosing Dosing Regimen cluster_challenge Inflammatory Challenge cluster_sampling_analysis Sample Collection & Analysis Oral_dosing Oral Administration of This compound LPS_injection Intraperitoneal Injection of LPS Blood_collection Blood Collection Serum_separation Serum Separation Blood_collection->Serum_separation ELISA_analysis Serum IL-1β Quantification (ELISA) Serum_separation->ELISA_analysis

Methodological & Application

No Publicly Available Data for In Vivo Studies of CP-424174

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and public databases, no specific information regarding in vivo studies, administration routes, or the mechanism of action for the compound designated CP-424174 could be identified.

Researchers, scientists, and drug development professionals are advised that there is currently no publicly accessible data to generate detailed application notes or experimental protocols for this specific compound. The search included queries for in vivo administration routes, pharmacokinetic data, pharmacodynamic properties, and preclinical studies related to this compound.

The lack of information prevents the creation of the requested structured data tables, detailed methodologies, and signaling pathway diagrams. It is possible that this compound is an internal compound designation that has not yet been disclosed in published research or that the identifier may contain a typographical error.

Professionals seeking information on this compound are encouraged to:

  • Verify the compound identifier: Double-check the spelling and designation of "this compound" for any potential inaccuracies.

  • Consult internal documentation: If this compound is part of an ongoing internal research program, relevant data would be contained within the organization's private documentation.

  • Monitor future publications: Information regarding this compound may become available in future scientific publications or patent filings.

Without any foundational data on the compound's biological activity or its effects in living organisms, it is not possible to provide the detailed application notes and protocols as requested.

Determining the Optimal Dosage of CP-424174 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CP-424174

This compound is a chemical compound that acts as a reversible inhibitor of IL-1β processing, with a reported in vitro IC50 of 210 nM. It functions by indirectly inhibiting the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making this compound a compound of interest for therapeutic development. To evaluate its therapeutic potential in vivo, the first critical step is to determine its optimal dosage in a relevant animal model, such as the mouse.

Experimental Objectives

The primary objectives of the protocols outlined below are to:

  • Establish the maximum tolerated dose (MTD) of this compound in mice.

  • Characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound.

  • Determine a dose-responsive therapeutic window for a specific disease model.

  • Evaluate the preliminary toxicity profile of the compound.

Experimental Protocols

Acute Toxicity Study (Maximum Tolerated Dose)

Objective: To determine the single-dose MTD of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% HPMC)

  • Male and female BALB/c mice (6-8 weeks old)

  • Standard laboratory equipment for dosing and observation

Protocol:

  • Divide mice into several dose groups (e.g., 5, 10, 50, 100, 500 mg/kg) and a vehicle control group (n=3-5 per sex per group).

  • Administer a single dose of this compound or vehicle via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Observe the animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.

  • The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on the target.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice (6-8 weeks old)

  • Equipment for blood collection (e.g., submandibular vein puncture) and tissue harvesting

  • LC-MS/MS for bioanalysis

  • ELISA kits for IL-1β measurement

Protocol:

  • Administer a single dose of this compound (e.g., a dose below the MTD) to a cohort of mice.

  • Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • For PD analysis, an inflammatory challenge (e.g., LPS injection) can be administered after this compound dosing.

  • Collect plasma or tissue samples at relevant time points to measure the levels of IL-1β using ELISA.

  • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) and correlate them with the PD marker (IL-1β inhibition).

Dose-Response (Efficacy) Study

Objective: To determine the effective dose range of this compound in a relevant disease model.

Materials:

  • This compound

  • Vehicle

  • A suitable mouse model of an inflammatory disease (e.g., LPS-induced systemic inflammation, gout model).

  • Disease-specific endpoint measurement tools.

Protocol:

  • Induce the disease phenotype in the mice.

  • Administer a range of this compound doses (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control.

  • Monitor disease progression and relevant clinical endpoints (e.g., body temperature, paw swelling, cytokine levels).

  • At the study endpoint, collect relevant tissues for histopathological analysis and biomarker assessment.

  • Determine the dose-response relationship and identify the lowest effective dose.

Data Presentation

The quantitative data generated from these studies should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Acute Toxicity Data for this compound in BALB/c Mice

Dose (mg/kg)SexNumber of AnimalsMortalityClinical SignsBody Weight Change (%)
VehicleM/F5/50/10None+5.2%
10M/F5/50/10None+4.8%
50M/F5/50/10None+3.5%
100M/F5/50/10Mild lethargy (resolved in 24h)-2.1%
250M/F5/51/10Lethargy, ruffled fur-8.5%
500M/F5/53/10Severe lethargy, ataxia-15.7%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in C57BL/6 Mice (10 mg/kg, Oral Gavage)

ParameterUnitValue
Cmaxng/mL850
Tmaxh1.0
AUC(0-t)ng*h/mL4200
t1/2h3.5

Table 3: Hypothetical Dose-Response of this compound on LPS-Induced IL-1β Production in Mice

Dose (mg/kg)Mean Plasma IL-1β (pg/mL)% Inhibition
Vehicle12500%
198021.6%
565048.0%
1031075.2%
2515088.0%
5013589.2%

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Priming Signal cluster_1 Activation Signal PAMPs/DAMPs PAMPs/DAMPs TLR/NLR TLR/NLR PAMPs/DAMPs->TLR/NLR NF-kB Activation NF-kB Activation TLR/NLR->NF-kB Activation Pro-IL-1b Transcription Pro-IL-1b Transcription NF-kB Activation->Pro-IL-1b Transcription Pro-IL-1b Pro-IL-1b Pro-IL-1b Transcription->Pro-IL-1b Influx of K+ K+ Efflux NLRP3 NLRP3 Influx of K+->NLRP3 ASC ASC NLRP3->ASC NLRP3 Inflammasome NLRP3 Inflammasome Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 This compound This compound This compound->NLRP3 Inflammasome Inhibits Mature IL-1b Mature IL-1b Pro-IL-1b->Mature IL-1b Caspase-1 Inflammation Inflammation Mature IL-1b->Inflammation

Caption: Signaling pathway of this compound action on the NLRP3 inflammasome.

Experimental Workflow for Dosage Determination

G Start Start Acute Toxicity Study Acute Toxicity Study Start->Acute Toxicity Study Determine MTD Determine MTD Acute Toxicity Study->Determine MTD PK/PD Study PK/PD Study Determine MTD->PK/PD Study Safe Dose Dose-Response Study Dose-Response Study PK/PD Study->Dose-Response Study Toxicity Observed? Toxicity Observed? Dose-Response Study->Toxicity Observed? Optimal Dosage Range Optimal Dosage Range Toxicity Observed?->Optimal Dosage Range No Refine Dose Range Refine Dose Range Toxicity Observed?->Refine Dose Range Yes Refine Dose Range->Dose-Response Study

Caption: Experimental workflow for determining optimal dosage in mice.

Conclusion

The determination of an optimal dosage is a foundational step in the preclinical development of any therapeutic agent. The protocols and methodologies described in these application notes provide a structured approach for characterizing the in vivo profile of this compound. By systematically evaluating its toxicity, pharmacokinetics, and dose-dependent efficacy, researchers can establish a sound scientific basis for its further investigation in relevant disease models. It is imperative that all animal studies are conducted in accordance with institutional guidelines and regulations.

References

CP-424174: Application Notes and Protocols for Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-424174 is a potent and selective diarylsulfonylurea compound that functions as an inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] By targeting the NLRP3 inflammasome, this compound effectively blocks the post-translational processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β), a key mediator of inflammatory responses.[1] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo inflammation studies, based on the established methodologies for structurally and functionally related NLRP3 inhibitors, such as CP-456,773 (also known as MCC950).[3][4]

Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a critical event in the innate immune response, leading to the maturation and secretion of IL-1β and IL-18. This process is typically initiated by two distinct signals:

  • Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) engage Toll-like receptors (TLRs). This engagement triggers the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): A variety of stimuli, including ATP, crystalline substances, and pore-forming toxins, induce the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-cleavage to form active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory cascade.

This compound and related diarylsulfonylurea compounds directly target the NACHT domain of the NLRP3 protein. This interaction is thought to prevent the conformational changes required for NLRP3 oligomerization and subsequent ASC recruitment, thereby inhibiting the formation and activation of the inflammasome complex.[5][6]

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3 inflammasome signaling and this compound inhibition.

Data Presentation

The following tables summarize the inhibitory activity of the closely related compound CP-456,773 (MCC950) on IL-1β release. These data can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Inhibition of IL-1β Release by CP-456,773 (MCC950)

Cell TypePriming Stimulus (Concentration)Activation Stimulus (Concentration)IC50 (nM)Reference
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS (10 ng/mL)ATP (5 mM)7.5[4][7]
Human Monocyte-Derived Macrophages (HMDMs)LPS (10 ng/mL)ATP (5 mM)8.1[4][7]
Human Peripheral Blood Mononuclear Cells (PBMCs)R848-~10[8]
Human Monocyte-Derived MacrophagesLPS (100 ng/mL)Nigericin (30 µM)Not Specified[8]
Human Monocyte-Derived MacrophagesLPS (100 ng/mL)MSU Crystals (1 mg/mL)Not Specified[8]

Table 2: In Vivo Efficacy of CP-424,174 and CP-456,773 (MCC950) in Mouse Models of Inflammation

CompoundAnimal ModelDosing RegimenEndpointEfficacyReference
CP-424,174LPS-induced IL-1β secretion in miceOral gavageIL-1β secretionED50 ~15 mg/kg[1]
CP-456,773 (MCC950)LPS + ATP-induced cytokine release in miceOral gavageIL-1β release50% inhibition at 0.4 mg/kg; 90% at 1.2 mg/kg[1]
CP-456,773 (MCC950)Imiquimod-induced skin inflammation in mice200 mg/kg, twice daily, oral gavageEar swellingSignificant reduction[8]
CP-456,773 (MCC950)House dust mite-induced airway inflammation in mice-Airway inflammationReduction in inflammation[3]
CP-456,773 (MCC950)Severe Acute Pancreatitis (SAP) in miceIntraperitoneal injectionSerum IL-1β and IL-6Significant reduction[9]

Experimental Protocols

In Vitro Assay for IL-1β Release in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of the inhibitory effect of this compound.

Materials:

  • Mouse Bone Marrow-Derived Macrophages (BMDMs)

  • Complete DMEM (with 10% FBS, penicillin/streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • ELISA kit for mouse IL-1β

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C, 5% CO2.

  • Priming: Prime the cells by adding 50 µL of medium containing LPS to a final concentration of 10 ng/mL. Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add 50 µL of the this compound solution (or DMSO vehicle control) to the respective wells. Pre-incubate for 30 minutes at 37°C.

  • Activation: Add 50 µL of medium containing ATP to a final concentration of 5 mM. Incubate for 1 hour at 37°C.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β and LDH analysis.

  • Quantification:

    • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Assess cell viability by measuring LDH release in the supernatants using a cytotoxicity assay kit.

Experimental Workflow for In Vitro IL-1β Release Assay

in_vitro_workflow In Vitro IL-1β Release Assay Workflow A Seed BMDMs in 96-well plate B Prime cells with LPS (10 ng/mL) for 3-4 hours A->B C Pre-treat with this compound or vehicle for 30 minutes B->C D Activate with ATP (5 mM) for 1 hour C->D E Collect supernatant D->E F Measure IL-1β by ELISA E->F G Measure LDH for cytotoxicity E->G

Workflow for in vitro IL-1β release assay.
In Vivo Model of LPS-Induced Systemic Inflammation

This protocol outlines a general procedure for inducing systemic inflammation in mice using LPS and evaluating the efficacy of this compound.

Materials:

  • 8-10 week old C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Sterile saline

  • Blood collection supplies

  • ELISA kits for mouse IL-1β, TNF-α, and IL-6

Protocol:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Inhibitor Administration: Administer this compound (e.g., 1-50 mg/kg) or vehicle by oral gavage one hour prior to LPS challenge.

  • LPS Challenge: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 0.5-5 mg/kg).

  • Blood Collection: At a designated time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Plasma Preparation: Process the blood to obtain plasma.

  • Cytokine Analysis: Measure the plasma concentrations of IL-1β, TNF-α, and IL-6 using ELISA kits.

Experimental Workflow for In Vivo LPS-Induced Inflammation Model

in_vivo_workflow In Vivo LPS-Induced Inflammation Workflow A Administer this compound or vehicle (oral gavage) B Induce inflammation with LPS (i.p. injection) after 1 hour A->B C Collect blood at a defined time point (e.g., 2-6 hours) B->C D Prepare plasma C->D E Measure plasma cytokine levels (IL-1β, TNF-α, IL-6) by ELISA D->E

References

Application Notes and Protocols for CP-424174: Solubility and Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and solution stability of CP-424174, a potent and reversible inhibitor of Interleukin-1β (IL-1β) processing. The provided protocols and data are intended to guide researchers in the proper handling and use of this compound in a laboratory setting.

Introduction to this compound

This compound is a small molecule inhibitor of IL-1β post-translational processing, with a reported IC50 of 210 nM.[1][2][3] By inhibiting the formation of mature IL-1β, it indirectly modulates the activity of the NLRP3 inflammasome.[1][2][4] This compound is a valuable tool for studying inflammatory pathways and holds potential for therapeutic development in inflammation-related diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C22H29ClN2O4S[1][4][5]
Molecular Weight 452.99 g/mol [1][4][5]
CAS Number 210825-31-3[1][4]
Appearance White to off-white solid powder[3]

Solubility Profile

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data. It is recommended to use sonication to aid dissolution.[2]

SolventSolubility (mg/mL)Molar Solubility (mM)Temperature (°C)
DMSO 2044.1525
DMSO 27.560.71Not Specified

Note: There is a discrepancy in the reported solubility in DMSO from different suppliers. It is advisable to determine the solubility for your specific batch and experimental conditions.

Protocol for Determining Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, Ethanol, Water, PEG400)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the desired solvent.

  • Seal the vials tightly and place them on an orbital shaker.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated HPLC method.

  • Express the solubility in mg/mL or molarity.

Solution Stability

The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the recommended storage conditions for solutions of this compound.

SolventStorage Temperature (°C)Duration
DMSO 42 weeks
DMSO -201 month
DMSO -806 months
Protocol for Assessing Solution Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the this compound stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C) in an oven for a defined period.

    • Photodegradation: Expose a solution of this compound to UV light at specified wavelengths for a defined period.

  • Analysis:

    • At various time points, withdraw aliquots from each stressed sample.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Use a PDA or MS detector to identify and characterize any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify the major degradation products and propose potential degradation pathways.

Signaling Pathway of this compound

This compound exerts its inhibitory effect on the NLRP3 inflammasome pathway, which is a key component of the innate immune system. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for this compound.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_processing IL-1β Processing & Release PAMPs_DAMPs PAMPs/DAMPs TLR_TNFR TLR/TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Pro_IL1b_NLRP3_mRNA pro-IL-1β & NLRP3 mRNA Transcription NFkB->Pro_IL1b_NLRP3_mRNA Pro_IL1b_NLRP3_protein pro-IL-1β & NLRP3 Protein Translation Pro_IL1b_NLRP3_mRNA->Pro_IL1b_NLRP3_protein NLRP3_activation NLRP3 Activation pro_IL1b pro-IL-1β Stimuli Various Stimuli (e.g., ATP, toxins) Stimuli->NLRP3_activation Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) NLRP3_activation->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage pro_Casp1 pro-Caspase-1 IL1b Mature IL-1β Casp1->IL1b Cleavage Release Release IL1b->Release Inflammation Inflammation Release->Inflammation CP424174 This compound CP424174->IL1b Inhibition of Processing

Caption: Canonical NLRP3 inflammasome pathway and inhibition by this compound.

Experimental Workflow for Solubility and Stability Assessment

The following diagram outlines a logical workflow for assessing the solubility and solution stability of this compound.

Workflow cluster_solubility Solubility Assessment cluster_stability Solution Stability Assessment start Start select_solvents Select Solvents start->select_solvents prepare_solutions Prepare Solutions in Selected Solvents start->prepare_solutions shake_flask Shake-Flask Method select_solvents->shake_flask quantification_sol Quantification (HPLC) shake_flask->quantification_sol solubility_data Solubility Data Table quantification_sol->solubility_data end Application Notes & Protocols solubility_data->end stress_conditions Apply Stress Conditions (pH, Temp, Light) prepare_solutions->stress_conditions stability_analysis Analyze at Time Points (HPLC) stress_conditions->stability_analysis stability_data Stability Data Table stability_analysis->stability_data stability_data->end

Caption: Workflow for this compound solubility and stability testing.

Conclusion

These application notes provide a foundational understanding of the solubility and solution stability of this compound. The provided protocols offer a starting point for researchers to conduct their own detailed assessments tailored to their specific experimental needs. Adherence to these guidelines will help ensure the reliable and effective use of this compound in research and development.

References

Application Notes and Protocols for Studying CP-424174 in Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory disturbances.[1][2] Emerging evidence highlights the critical role of neuroinflammation in the pathogenesis of this condition.[3][4][5][6] Specifically, the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome and the subsequent processing and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) have been identified as key drivers of neuropathic pain and nerve damage in diabetic models.[7][8][9][10][11]

CP-424174 is a reversible inhibitor of IL-1β processing with a reported IC50 of 210 nM. It exerts its effect by indirectly inhibiting the NLRP3 inflammasome. This profile makes this compound a valuable research tool for investigating the therapeutic potential of NLRP3 inflammasome and IL-1β inhibition in the context of diabetic neuropathy. These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for studying the effects of this compound in preclinical models of diabetic neuropathy.

Scientific Rationale: Targeting the NLRP3/IL-1β Axis in Diabetic Neuropathy

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli including hyperglycemia-induced metabolic changes, triggers the cleavage of pro-caspase-1 into its active form.[12][13] Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently released from the cell.[9][11] Elevated levels of IL-1β are strongly associated with the development and progression of diabetic neuropathy, contributing to nerve inflammation, demyelination, and the generation of neuropathic pain.[3][14][15][16]

By inhibiting the processing of IL-1β, this compound offers a targeted approach to disrupt this inflammatory cascade. Studying its effects can help elucidate the specific contribution of the NLRP3/IL-1β pathway to the various pathological features of diabetic neuropathy and assess the therapeutic potential of this mechanism.

Key Experiments and Protocols

The following protocols describe standard methods for inducing diabetic neuropathy in rodents and assessing the potential therapeutic effects of this compound.

Induction of Diabetic Neuropathy in a Rodent Model

A widely used and well-characterized model for inducing type 1 diabetes and subsequent neuropathy is the administration of streptozotocin (STZ).

Experimental Workflow for Induction of Diabetic Neuropathy

G cluster_acclimatization Acclimatization cluster_induction Diabetes Induction cluster_neuropathy Neuropathy Development cluster_treatment Treatment Initiation acclimatize Acclimatize animals (e.g., 1 week) baseline Measure baseline blood glucose and body weight acclimatize->baseline stz Administer Streptozotocin (STZ) (e.g., 65 mg/kg, single intraperitoneal injection) baseline->stz monitor Monitor blood glucose levels (e.g., 72 hours post-STZ) stz->monitor confirm Confirm diabetes (Blood glucose > 250 mg/dL) monitor->confirm develop Allow neuropathy to develop (e.g., 4-8 weeks) confirm->develop group Group animals (e.g., Control, Diabetic + Vehicle, Diabetic + this compound) develop->group treat Administer this compound or vehicle group->treat

Caption: Workflow for inducing diabetic neuropathy in rodents.

Protocol:

  • Animals: Use male Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Induction:

    • Fast the animals overnight.

    • Record baseline body weight and blood glucose levels.

    • Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg for rats).[14]

    • Provide animals with 10% sucrose water for the first 24 hours post-injection to prevent hypoglycemia.

  • Confirmation of Diabetes:

    • Measure blood glucose levels 72 hours after STZ injection from the tail vein using a glucometer.

    • Animals with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

  • Neuropathy Development: Allow 4-8 weeks for the development of diabetic neuropathy before initiating treatment with this compound.

Assessment of Neuropathic Pain

a) Mechanical Allodynia (von Frey Test)

Protocol:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for 15-20 minutes.

  • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • Determine the paw withdrawal threshold (PWT) in grams using the up-down method. A lower PWT in diabetic animals compared to controls indicates mechanical allodynia.

b) Thermal Hyperalgesia (Hargreaves Test)

Protocol:

  • Place the animal in a plastic chamber on a glass plate and allow it to acclimatize.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

  • A shorter PWL in diabetic animals compared to controls indicates thermal hyperalgesia.

Electrophysiological Assessment of Nerve Function

Nerve Conduction Velocity (NCV)

Protocol:

  • Anesthetize the animal.

  • For motor NCV (MNCV), place stimulating electrodes at the sciatic notch and the tibial nerve at the ankle.

  • Place recording electrodes in the interosseous muscle of the hind paw.

  • Measure the latency of the muscle action potential from both stimulation sites.

  • Calculate MNCV by dividing the distance between the stimulating electrodes by the difference in latencies.

  • For sensory NCV (SNCV), reverse the positions of the stimulating and recording electrodes. A reduction in NCV is indicative of neuropathy.

Biochemical and Molecular Analysis

Signaling Pathway for NLRP3 Inflammasome Activation in Diabetic Neuropathy

G cluster_stimuli Hyperglycemia-Induced Stimuli cluster_inflammasome NLRP3 Inflammasome Activation cluster_inhibition Inhibition cluster_cytokine Cytokine Processing and Release cluster_effects Pathological Effects hyperglycemia Hyperglycemia ros Reactive Oxygen Species (ROS) hyperglycemia->ros nlrp3 NLRP3 ros->nlrp3 Activates asc ASC nlrp3->asc pro_caspase1 Pro-Caspase-1 asc->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage cp424174 This compound pro_il1b Pro-IL-1β cp424174->pro_il1b Inhibits processing caspase1->pro_il1b Cleaves il1b Mature IL-1β pro_il1b->il1b release IL-1β Release il1b->release inflammation Neuroinflammation release->inflammation pain Neuropathic Pain inflammation->pain damage Nerve Damage inflammation->damage

Caption: NLRP3 inflammasome pathway in diabetic neuropathy.

Protocol for Tissue Analysis:

  • At the end of the treatment period, euthanize the animals and collect sciatic nerves and dorsal root ganglia (DRG).

  • ELISA: Homogenize the tissues and use commercially available ELISA kits to quantify the levels of IL-1β and other inflammatory cytokines (e.g., TNF-α, IL-6).

  • Western Blot: Perform western blot analysis on tissue lysates to determine the protein expression levels of NLRP3, caspase-1, and other relevant signaling molecules.

  • Immunohistochemistry: Use tissue sections to visualize the localization and expression of inflammatory markers within the nerve tissue.

Dosing and Administration of this compound

As there is no published data on the in vivo use of this compound for diabetic neuropathy, initial dose-ranging studies are recommended. Based on its in vitro potency (IC50 = 210 nM) and studies with other NLRP3 inhibitors, a starting dose range for intraperitoneal or oral administration in rodents could be between 10-50 mg/kg, administered once or twice daily. The optimal dose and frequency should be determined empirically.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Behavioral Assessment of Neuropathic Pain

GroupPaw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Non-Diabetic Control
Diabetic + Vehicle
Diabetic + this compound (Dose 1)
Diabetic + this compound (Dose 2)

Table 2: Nerve Conduction Velocity

GroupMotor NCV (m/s)Sensory NCV (m/s)
Non-Diabetic Control
Diabetic + Vehicle
Diabetic + this compound (Dose 1)
Diabetic + this compound (Dose 2)

Table 3: Inflammatory Markers in Sciatic Nerve Tissue

GroupIL-1β (pg/mg protein)NLRP3 (relative expression)
Non-Diabetic Control
Diabetic + Vehicle
Diabetic + this compound (Dose 1)
Diabetic + this compound (Dose 2)

Conclusion

This compound represents a promising pharmacological tool to investigate the role of the NLRP3 inflammasome and IL-1β in the pathophysiology of diabetic neuropathy. The protocols outlined in these application notes provide a framework for conducting preclinical studies to evaluate its efficacy. Successful demonstration of its ability to ameliorate neuropathic pain and nerve damage in animal models would provide a strong rationale for the further development of NLRP3/IL-1β-targeting therapies for this debilitating condition.

References

Application Notes & Protocols for Long-Term Storage of CP-424174 Powder

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

CP-424174 is a reversible inhibitor of IL-1β post-translational processing with an IC50 of 210 nM.[1] It functions by indirectly inhibiting the NLRP3 inflammasome, making it a valuable tool for research in inflammation and related signaling pathways.[1] Proper storage of the powdered form of this compound is critical to maintain its stability and ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols and conditions for the long-term storage of this compound powder.

2. Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C22H29ClN2O4S
Molecular Weight 452.99 g/mol
CAS Number 210825-31-3

3. Recommended Long-Term Storage Conditions

To ensure the long-term stability of this compound powder, it is recommended to adhere to the following storage conditions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°C2 years[1]Store in a tightly sealed, light-protected container. Minimize freeze-thaw cycles.
Powder +4°CShort-termWhile some suppliers suggest storage at +4°C, for long-term stability, -20°C is recommended.
In DMSO -80°C6 months[1]For stock solutions.
In DMSO 4°C2 weeks[1]For working solutions.

4. Experimental Protocols

4.1. Protocol for Receiving and Initial Storage

  • Upon receiving the shipment of this compound powder, immediately inspect the container for any signs of damage or compromise.

  • If the compound is not intended for immediate use, transfer the unopened container to a -20°C freezer for long-term storage.

  • Record the date of receipt and the storage location in a laboratory inventory management system.

4.2. Protocol for Aliquoting and Handling

To prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture and light, it is recommended to aliquot the powder upon first use.

  • Before opening the primary container, allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. This minimizes condensation of atmospheric moisture onto the powder.

  • In a controlled environment with low humidity (e.g., a glove box or a fume hood with dry air flow), carefully weigh and dispense the desired amounts of this compound powder into smaller, appropriately labeled, light-resistant vials.

  • Ensure the vials are tightly sealed to prevent moisture ingress.

  • Return the primary container and the newly created aliquots to the -20°C freezer for storage.

5. Signaling Pathway and Storage Workflow

5.1. This compound Mechanism of Action

The following diagram illustrates the inhibitory action of this compound on the IL-1β signaling pathway.

G cluster_0 Cell Pro-IL-1β Pro-IL-1β Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β NLRP3 Inflammasome NLRP3 Inflammasome NLRP3 Inflammasome->Pro-IL-1β Processes This compound This compound This compound->NLRP3 Inflammasome Indirectly Inhibits Inflammatory Signal Inflammatory Signal Inflammatory Signal->NLRP3 Inflammasome Activates

Caption: this compound indirectly inhibits the NLRP3 inflammasome, preventing the processing of Pro-IL-1β into mature IL-1β.

5.2. Recommended Storage and Handling Workflow

The diagram below outlines the logical workflow for the proper storage and handling of this compound powder.

G Start Receive this compound Inspect Container Intact? Start->Inspect Store Store at -20°C Inspect->Store Yes Contact Contact Supplier Inspect->Contact No Use Immediate Use? Store->Use Aliquot Aliquot Powder Use->Aliquot No End End Use->End Yes Aliquot->Store

Caption: Workflow for proper receipt, inspection, and storage of this compound powder.

References

Troubleshooting & Optimization

Technical Support Center: CP-424174 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-424174. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section addresses common problems that may arise during the use of this compound in experimental settings.

Question: Why am I not observing the expected inhibition of IL-1β processing?

Answer: Several factors could contribute to a lack of IL-1β processing inhibition. Consider the following:

  • Compound Solubility: this compound has limited solubility in aqueous solutions.[1] Ensure that the compound is fully dissolved in a suitable solvent like DMSO or ethanol before diluting it in your cell culture medium.[1][2] Precipitates can lead to an inaccurate final concentration. To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]

  • Inadequate Cell Permeability: While this compound is orally bioavailable and active in vivo, issues with cell permeability in your specific cell type could be a factor.[1][2] Consider optimizing the incubation time or concentration.

  • Incorrect Assay Conditions: The inhibitory activity of this compound is dependent on the proper activation of the NLRP3 inflammasome. Ensure that your cells are adequately primed (e.g., with LPS) and activated (e.g., with ATP or nigericin) to induce robust IL-1β processing.

  • Reagent Quality: Verify the quality and activity of your this compound stock. Proper storage is crucial; for long-term storage, it is recommended to store the powder at -20°C for up to 3 years and dissolved in a solvent at -80°C for up to 6 months.[3]

  • Cell Type Differences: The response to inflammasome inhibitors can vary between different cell types (e.g., monocytes vs. macrophages).[4]

Question: I'm observing unexpected cytotoxicity or off-target effects. What could be the cause?

Answer: Unforeseen effects can occur, and it's important to investigate their origin:

  • High Compound Concentration: While the IC50 for IL-1β processing inhibition is 210 nM, using excessively high concentrations may lead to off-target effects or cytotoxicity.[5] It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental system.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your vehicle control experiments are properly conducted and that the final solvent concentration is kept to a minimum (typically below 0.5%).

  • Potential Off-Target Activity: While this compound is known to indirectly inhibit the NLRP3 inflammasome, it has been suggested that it might also inhibit the AIM2 inflammasome by preventing ASC oligomerization. Depending on your experimental model, this could lead to broader effects than anticipated. The full off-target profile of this compound is not extensively documented in the provided search results.

Question: My Western blot results for cleaved caspase-1 or IL-1β are inconsistent.

Answer: Inconsistent Western blot results are a common issue in inflammasome research. Here are some troubleshooting tips:

  • Sample Preparation: The collection and processing of cell supernatants and lysates are critical. For detecting secreted proteins like mature IL-1β, it is important to efficiently precipitate proteins from the supernatant.

  • Antibody Selection: Use antibodies that are validated for the specific detection of the cleaved forms of caspase-1 (p10/p20) and IL-1β (p17).

  • Loading Controls: For cell lysates, use a reliable loading control to ensure equal protein loading. For supernatants, normalizing to cell number or total protein in the corresponding lysate can help account for variations.

  • Timing of Activation: The kinetics of inflammasome activation and subsequent cytokine release can be rapid. Optimize the timing of your stimulation and sample collection to capture the peak response.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a reversible inhibitor of interleukin-1β (IL-1β) post-translational processing.[2][3][5] It indirectly inhibits the NLRP3 inflammasome, which is a key protein complex responsible for activating caspase-1 and processing pro-IL-1β into its mature, secreted form.[2][5] It is thought to function by preventing the oligomerization of the adaptor protein ASC.

What is the IC50 of this compound?

The reported half-maximal inhibitory concentration (IC50) for IL-1β processing is 210 nM.[2][3][5]

How should I store this compound?

  • Powder: Store at -20°C for up to 3 years.[3]

  • In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Avoid repeated freeze-thaw cycles.[1]

In which solvents is this compound soluble?

This compound is soluble in DMSO and ethanol.[1][2] It has been reported to be soluble up to 100 mM in both solvents.[2]

Quantitative Data Summary

ParameterValueReference(s)
IC50 (IL-1β processing) 210 nM[2][3][5]
Molecular Weight 452.99 g/mol [1][5]
Solubility in DMSO Up to 100 mM[1][2]
Solubility in Ethanol Up to 100 mM[1][2]

Experimental Protocols

General Protocol for In Vitro Inhibition of IL-1β Processing

This protocol provides a general framework. Specific cell types, seeding densities, and reagent concentrations may require optimization.

  • Cell Seeding: Plate your cells of interest (e.g., human monocytes, THP-1 cells) in a suitable culture plate and allow them to adhere overnight.

  • Priming (Signal 1): To induce the expression of pro-IL-1β, prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Remove the LPS-containing medium from the cells and add the medium containing this compound. Incubate for 1 hour.

  • Activation (Signal 2): To activate the NLRP3 inflammasome, add an activating agent such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the wells.

  • Incubation: Incubate the plate for the optimized duration to allow for IL-1β processing and secretion (e.g., 30-60 minutes).

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Centrifuge to remove any cellular debris. The supernatant can be used for ELISA or protein precipitation for Western blotting.

    • Cell Lysate: Wash the cells with cold PBS and then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The lysate can be used for Western blotting to analyze intracellular protein levels.

  • Analysis:

    • ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit.

    • Western Blot: Analyze the supernatant for secreted mature IL-1β (p17) and the cell lysate for pro-IL-1β and cleaved caspase-1 (p10/p20).

Visualizations

G cluster_0 NLRP3 Inflammasome Activation cluster_1 IL-1β Processing and Secretion PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Activation PAMPs_DAMPs->NLRP3 ASC ASC Oligomerization NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Secretion Secretion IL1b->Secretion CP424174 This compound CP424174->ASC Inhibits

Caption: this compound signaling pathway.

G start Start seed_cells Seed Cells start->seed_cells prime_cells Prime Cells (e.g., with LPS) seed_cells->prime_cells add_inhibitor Add this compound prime_cells->add_inhibitor activate_inflammasome Activate Inflammasome (e.g., with ATP) add_inhibitor->activate_inflammasome collect_samples Collect Supernatant and Lysate activate_inflammasome->collect_samples analyze_samples Analyze Samples (ELISA / Western Blot) collect_samples->analyze_samples end End analyze_samples->end

Caption: Experimental workflow for this compound.

References

Technical Support Center: Identifying Potential Off-Target Effects of CP-424174

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify potential off-target effects of the experimental compound CP-424174.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects are unintended interactions of a drug or compound with proteins or other molecules in the body that are not the intended therapeutic target.[1][2] These interactions can lead to unexpected side effects, toxicity, or reduced efficacy of the drug.[3] Identifying and understanding off-target effects is crucial for the development of safe and effective therapeutics.[4]

Q2: My experimental compound, this compound, is showing an unexpected phenotype in my cell-based assays. How can I determine if this is an off-target effect?

A: An unexpected phenotype can indeed be a sign of off-target activity. To investigate this, you should conduct thorough dose-response experiments to see if the phenotype occurs at concentrations significantly higher than those required for on-target activity.[5] Additionally, employing structurally similar but inactive control compounds can help differentiate between on-target and off-target effects.[5] If the phenotype persists with the active compound but not the inactive analog, it strengthens the possibility of an on-target effect. However, if both compounds produce the phenotype, it might be due to a shared off-target interaction or general cytotoxicity.

Q3: What are the initial steps I should take to profile the potential off-targets of this compound?

A: A tiered approach is often the most effective.

  • In Silico Analysis: Start with computational methods to predict potential off-targets based on the chemical structure of this compound. This can provide an initial list of proteins to investigate.[5]

  • Broad In Vitro Profiling: Screen the compound against a large panel of known targets, such as a kinome panel if this compound is a suspected kinase inhibitor.[6][7][8][9] This provides a broad overview of its selectivity.

  • Cell-Based Assays: Utilize cell-based assays to confirm if the predicted or identified off-target interactions translate to a functional effect in a biological context.[10][11][12][13][14]

Q4: How can I distinguish between off-target toxicity and on-target toxicity?

A: This is a critical and often challenging question. A key strategy is to perform "rescue" experiments. If the toxicity is on-target, modulating the expression or activity of the intended target (e.g., through overexpression or mutation) should rescue the cells from the compound's toxic effects. If the toxicity persists despite these interventions, it is likely due to an off-target effect. Further investigation using the methods described in this guide will be necessary to identify the responsible off-target(s).

Troubleshooting Guide

This guide addresses common issues encountered during the investigation of off-target effects.

Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Cell-type specific expression of on- or off-targets.Quantify the expression levels of the intended target and any high-priority potential off-targets in the different cell lines. Perform off-target profiling specifically in the more sensitive cell line.
High background noise in affinity-based proteomics. Non-specific binding to the affinity matrix or probe.Optimize washing conditions. Include a negative control (e.g., beads only, or beads with an inactive compound) to identify non-specific binders.
Discrepancy between biochemical and cellular assay results. Poor cell permeability of the compound. Compound is a substrate for efflux pumps. The off-target is only accessible or functional in a cellular context.Perform cell permeability assays. Use efflux pump inhibitors. Employ cellular thermal shift assays (CETSA) or other methods to confirm target engagement in intact cells.
Toxicity observed at concentrations expected to be specific. The compound may have a very potent off-target effect. The on-target effect itself might be toxic in the tested cell line.Conduct a broader off-target screening (e.g., against a larger kinase panel or using unbiased chemical proteomics). Perform rescue experiments by modulating the on-target to confirm on-target toxicity.

Experimental Protocols

Here are detailed methodologies for key experiments to identify off-target effects.

Kinome Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Format: Kinase profiling is often performed using radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based assays that measure ADP production.[9] Many contract research organizations (CROs) offer this as a service with panels of over 500 kinases.[8][9]

  • Screening:

    • Single Concentration Screen: Initially screen this compound at a single high concentration (e.g., 1 or 10 µM) against the kinase panel to identify potential "hits."

    • Dose-Response: For any kinases inhibited by more than a certain threshold (e.g., 50%) in the initial screen, perform a 10-point dose-response curve to determine the IC50 value.

  • Data Analysis: The results are typically presented as the percent inhibition at the screening concentration and the IC50 values for the confirmed hits. This data can be used to calculate a selectivity score.[15]

Chemical Proteomics: Affinity-Based Protein Profiling

Objective: To identify the direct binding partners of this compound in a complex biological sample (e.g., cell lysate).

Methodology:

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to the this compound molecule. It is crucial that the modification does not significantly alter the compound's activity.

  • Immobilization: If using an affinity matrix, immobilize the this compound probe onto beads (e.g., streptavidin-agarose if using a biotin tag).

  • Incubation: Incubate the immobilized probe with cell lysate or a protein extract.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the proteins that specifically bind to the this compound probe.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[4]

  • Validation: Validate the identified potential off-targets using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or functional assays.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its potential targets in intact cells or cell lysates.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. Ligand-bound proteins are typically stabilized and will denature at a higher temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the protein of interest remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Visualizations

Below are diagrams illustrating key concepts and workflows for identifying off-target effects.

Caption: Workflow for identifying potential off-target effects.

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway CP424174_On This compound Target Intended Target CP424174_On->Target Downstream1 Downstream Effector 1 Target->Downstream1 Response1 Therapeutic Response Downstream1->Response1 CP424174_Off This compound OffTarget Off-Target Protein CP424174_Off->OffTarget Downstream2 Downstream Effector 2 OffTarget->Downstream2 Response2 Side Effect / Toxicity Downstream2->Response2

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Optimizing CP-424174 Working Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for effectively using CP-424174 in in vitro experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cytokine release inhibitory drug (CRID) that functions as a reversible inhibitor of Interleukin-1 beta (IL-1β) post-translational processing.[1][2] Its primary mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response.[1][3] By indirectly inhibiting NLRP3, this compound prevents the activation of caspase-1, which in turn blocks the cleavage of pro-IL-1β into its mature, secreted form.[2][3] It has a reported IC50 (half-maximal inhibitory concentration) of approximately 210 nM for the inhibition of IL-1β processing.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain the compound's stability and activity.

  • Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[2][3]

  • In Solvent (Stock Solution): Once dissolved, aliquots should be stored at -80°C for up to 6-12 months.[1][2][3] Storage at -20°C is suitable for shorter periods (up to 1 month).[2] Avoid repeated freeze-thaw cycles.

Q3: How should I prepare a stock solution of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] DMSO is the most common solvent for creating high-concentration stock solutions for cell-based assays.

  • Recommended Solvent: DMSO.

  • Solubility: Up to 27.5 mg/mL (approximately 60.7 mM) in DMSO.[3]

  • Procedure: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. For the detailed protocol, refer to the Experimental Protocols section below. Sonication may be recommended to aid dissolution.[3]

Optimizing Working Concentration

Q4: What is a good starting concentration for my in vitro experiment?

A logical starting point is the compound's known IC50 value. For this compound, the reported IC50 for IL-1β processing inhibition is 210 nM.[1][2][3] It is recommended to test a concentration range around this value. A common strategy is to start with a concentration 5-10 times the IC50 to ensure target engagement and then perform a dose-response curve.[3] A suggested starting range could be from 100 nM to 10 µM.

Q5: How do I determine the optimal working concentration of this compound for my specific cell line and assay?

The optimal concentration is highly dependent on factors like cell type, cell density, incubation time, and the specific stimulus used.[3] To determine the ideal concentration, you must perform a dose-response (or concentration-response) experiment.

  • Select a Concentration Range: Choose a range of at least 6-8 concentrations spanning several orders of magnitude around the expected IC50 (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).

  • Run the Assay: Perform your inflammasome activation assay at each concentration, ensuring you include proper vehicle (DMSO) controls.

  • Measure the Endpoint: Quantify the assay output, which is typically the amount of secreted IL-1β in the cell culture supernatant (e.g., via ELISA).

  • Analyze Data: Plot the inhibition of IL-1β secretion against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 in your specific system. The optimal working concentration will be one that gives a robust and reproducible inhibition (often in the 80-95% range) without causing cytotoxicity.

Q6: How long should I pre-incubate my cells with this compound before stimulation?

Pre-incubation allows the compound to permeate the cell membrane and engage with its intracellular target before the inflammatory cascade is initiated. A typical pre-incubation time is between 30 minutes and 2 hours.[4] However, the optimal time should be determined empirically for your specific experimental setup through a time-course experiment.[3]

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueSource(s)
Molecular Formula C22H29ClN2O4S[2][5]
Molecular Weight 452.99 g/mol [1][2][6]
CAS Number 210825-31-3[1][2][5]
Mechanism of Action Indirect NLRP3 Inflammasome Inhibitor[1][3]
Biological Activity Inhibition of IL-1β post-translational processing[2][3]
IC50 ~210 nM[1][2][3]
Solubility DMSO: ≥ 27.5 mg/mL (~60.7 mM)[3]
Storage (Powder) -20°C for up to 3 years[2][3]
Storage (in DMSO) -80°C for up to 1 year[3]

Table 2: Example Dose-Response Data for this compound in LPS/ATP-Stimulated THP-1 Macrophages

This compound Conc. (nM)IL-1β (pg/mL)% Inhibition
0 (Vehicle Control)15000%
1014255%
50112525%
10082545%
20052565%
50022585%
100015090%
500014091%
Note: This table contains representative hypothetical data for illustrative purposes.

Visualizations

G NLRP3 Inflammasome Activation Pathway & this compound Inhibition LPS Signal 1 (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β (Inactive) NFkB->Pro_IL1B transcription NLRP3_gene NLRP3 Transcription NFkB->NLRP3_gene Mature_IL1B Mature IL-1β (Secreted) Pro_IL1B->Mature_IL1B NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein translation NLRP3_assembly NLRP3 Inflammasome Assembly NLRP3_protein->NLRP3_assembly ATP Signal 2 (e.g., ATP, Nigericin) P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_assembly triggers Casp1 Caspase-1 (Active) NLRP3_assembly->Casp1 cleaves & activates ASC ASC ASC->NLRP3_assembly Pro_Casp1 Pro-Caspase-1 (Inactive) Pro_Casp1->NLRP3_assembly Casp1->Pro_IL1B cleaves CP424174 This compound CP424174->NLRP3_assembly INHIBITS G Workflow for Determining Optimal In Vitro Concentration start Start prep_stock 1. Prepare High-Conc. Stock Solution in DMSO start->prep_stock select_range 2. Select Dose Range (e.g., 1 nM - 10 µM) centered around IC50 (210 nM) prep_stock->select_range prepare_dilutions 3. Prepare Serial Dilutions (Maintain constant DMSO %) select_range->prepare_dilutions run_assay 4. Perform Cell-Based Assay (Pre-incubation, Priming, Activation) prepare_dilutions->run_assay measure 5. Measure Endpoint (e.g., IL-1β ELISA) run_assay->measure analyze 6. Analyze Data & Plot Dose-Response Curve measure->analyze determine_ic50 7. Determine IC50 Value for your system analyze->determine_ic50 select_conc 8. Select Optimal Concentration (e.g., IC80-IC95 for max effect) determine_ic50->select_conc end End select_conc->end G Troubleshooting: No Inhibition Observed start Start: No Inhibition of IL-1β Secretion q_compound Is the compound active? start->q_compound a_compound_yes Check Assay Conditions q_compound->a_compound_yes Yes a_compound_no Check Compound Integrity: - Improper storage? - Expired? - Precipitation in media? - Prepare fresh stock. q_compound->a_compound_no No q_stimulation Is inflammasome activation robust? a_compound_yes->q_stimulation a_stimulation_yes Check Inhibitor Concentration q_stimulation->a_stimulation_yes Yes a_stimulation_no Check Stimulation: - LPS/ATP activity? - Cell health/passage number? - Proper differentiation (THP-1)? - Run positive controls. q_stimulation->a_stimulation_no No q_concentration Is the concentration correct? a_stimulation_yes->q_concentration a_concentration_yes Check Assay Readout q_concentration->a_concentration_yes Yes a_concentration_no Check Concentration: - Dilution calculation error? - Concentration too low? - Increase concentration range. q_concentration->a_concentration_no No q_readout Is the readout reliable? a_concentration_yes->q_readout a_readout_no Check Readout: - ELISA kit expired/valid? - Plate reader settings correct? - Pipetting errors? q_readout->a_readout_no No a_readout_yes Problem Solved or Further Investigation Needed q_readout->a_readout_yes Yes

References

minimizing CP-424174 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize experimental variability when working with CP-424174.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a reversible and potent cytokine release inhibitory drug (CRID).[1] It functions as an inhibitor of Interleukin-1 beta (IL-1β) processing, with an IC50 value of 210 nM.[1][2] The compound indirectly inhibits the NLRP3 inflammasome, which is a key component of the innate immune system responsible for processing and activating IL-1β.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintaining the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C.[1][2] When dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to six months or -20°C for up to one month to minimize freeze-thaw cycles.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For cellular assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium to avoid solvent-induced toxicity.

Troubleshooting Guide

This guide addresses common issues that may lead to experimental variability.

Problem 1: Inconsistent IC50 values for IL-1β inhibition across experiments.

  • Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.

    • Solution: Aliquot the DMSO stock solution into single-use vials and store them at -80°C.[1] When a new vial is needed, thaw it quickly and keep it on ice during use. Avoid repeated warming and cooling of the same stock solution.

  • Possible Cause 2: Inaccurate Pipetting. Small volumes of high-concentration stock solutions are often used, making minor pipetting errors significant.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, prepare a larger volume of the intermediate dilutions to minimize errors.

  • Possible Cause 3: Variability in Cell Health. The response of cells to inflammasome activators and inhibitors can be influenced by their passage number, density, and overall health.

    • Solution: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell viability throughout the experiment.

Problem 2: Precipitation of the compound in the cell culture medium.

  • Possible Cause: Low Solubility in Aqueous Solutions. this compound has low water solubility.[1] Adding a high concentration of the DMSO stock directly to the aqueous culture medium can cause it to precipitate.

    • Solution: Perform serial dilutions. First, dilute the DMSO stock in a small volume of culture medium, vortexing gently, before adding it to the final culture volume. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent effects on the cells.

Quantitative Data Summary

The following table summarizes the key physicochemical and inhibitory properties of this compound.

PropertyValueReference(s)
Chemical Formula C22H29CLN2O4S[1][2]
Molecular Weight 452.99 g/mol [1][2]
Appearance White to off-white solid powder[1]
IC50 (IL-1β processing) 210 nM[1][2]
Storage (Powder) -20°C (3 years), 4°C (2 years)[1]
Storage (in DMSO) -80°C (6 months), -20°C (1 month)[1][2]

Experimental Protocol: Inhibition of IL-1β Secretion in Monocytes

This protocol outlines a general method for assessing the inhibitory effect of this compound on IL-1β secretion in human monocytes.

  • Cell Culture: Culture human monocytic cells (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Prime the differentiated macrophages with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO).

  • NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP (5 mM) to the cells for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B Pro-IL-1β (Inactive) NFkB->Pro_IL1B NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene IL1B IL-1β (Active & Secreted) NLRP3_Assembled NLRP3 Inflammasome (Assembled) NLRP3_gene->NLRP3_Assembled Upregulation ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Signal 2 P2X7->NLRP3_Assembled Casp1_Active Caspase-1 (Active) NLRP3_Assembled->Casp1_Active Cleavage CP424174 This compound CP424174->NLRP3_Assembled Casp1_Pro Pro-Caspase-1 Casp1_Active->IL1B Cleavage

Caption: this compound's role in the NLRP3 inflammasome pathway.

Experimental Workflow

G start Start: Seed & Differentiate THP-1 Cells prime 1. Prime with LPS (3-4 hours) start->prime treat 2. Treat with this compound (1 hour) prime->treat activate 3. Activate with ATP (30-60 mins) treat->activate collect 4. Collect Supernatant activate->collect measure 5. Measure IL-1β via ELISA collect->measure analyze 6. Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for assessing this compound's inhibitory activity.

Troubleshooting Logic

G start Inconsistent IC50 Values? check_storage Check Storage Conditions & Aliquoting Strategy start->check_storage Yes precipitate Compound Precipitation? start->precipitate No check_pipetting Verify Pipette Calibration & Technique check_storage->check_pipetting check_cells Assess Cell Health, Passage #, & Density check_pipetting->check_cells resolved Issue Resolved check_cells->resolved dilution_protocol Review Dilution Protocol. Ensure serial dilution and final DMSO % is low. precipitate->dilution_protocol Yes contact_support Contact Technical Support precipitate->contact_support No dilution_protocol->resolved

Caption: Troubleshooting inconsistent experimental results.

References

CP-424174 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues of CP-424174 in aqueous solutions. The information is presented in a question-and-answer format to directly tackle common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a reversible inhibitor of interleukin-1β (IL-1β) processing, with an IC50 of 210 nM. It functions by indirectly inhibiting the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response. By inhibiting the NLRP3 inflammasome, this compound prevents the cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution in aqueous media (e.g., PBS or cell culture medium). Why is this happening?

This compound is a lipophilic compound with poor aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit in the aqueous environment, leading to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is advisable to use anhydrous DMSO to minimize the introduction of water, which can affect the stability and solubility of the compound.

Q4: How can I prepare a working solution of this compound in an aqueous buffer for my experiments?

To prepare a working solution, it is recommended to perform a serial dilution of the DMSO stock solution. The final concentration of DMSO in the aqueous medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to add the DMSO stock solution to the aqueous buffer with vigorous mixing to ensure rapid and uniform dispersion.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solution

This is the most common issue encountered when working with this compound. The following steps provide a systematic approach to troubleshoot and overcome this problem.

1. Optimize Stock Solution Concentration:

  • Start by preparing a high-concentration stock solution in 100% anhydrous DMSO.

  • If precipitation still occurs upon dilution, try lowering the concentration of your initial DMSO stock solution.

2. Serial Dilution Technique:

  • Avoid single, large dilution steps. Instead, perform a series of smaller, sequential dilutions in your aqueous buffer.

  • Vortexing/Mixing: When adding the DMSO stock to the aqueous solution, ensure continuous and vigorous mixing (e.g., vortexing or rapid pipetting) to facilitate dissolution.

3. Use of Co-solvents and Surfactants:

For in vivo or other specialized applications, the use of co-solvents and surfactants can significantly improve the solubility of this compound.

  • Polyethylene Glycol (PEG): Formulations including PEG400 have been used for oral administration.

  • Tween 80: This non-ionic surfactant can be used to create a more stable solution. A common formulation involves 0.25% Tween 80.

  • Carboxymethyl Cellulose (CMC): this compound can be suspended in a 0.5% CMC-Na solution for oral formulations.

4. Sonication:

  • If precipitates are observed after dilution, brief sonication of the final working solution can help to break down the particles and create a more homogenous suspension. Use a bath sonicator and avoid excessive heating.

5. Temperature Considerations:

  • Pre-warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, the thermal stability of this compound under these conditions should be considered for prolonged incubations.

Data Presentation

This compound Solubility Data
SolventSolubilityNotes
DMSO>40 mg/mL[1]Recommended for stock solutions.
20 mg/mL[2]
Ethanol>40 mg/mL[1]
Aqueous BuffersPoorly solubleProne to precipitation upon dilution
(Water, PBS)of organic stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 452.99 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.53 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Assays
  • Pre-warm Medium: Pre-warm your cell culture medium or experimental buffer to 37°C.

  • Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration. Remember to keep the final DMSO concentration below 0.5%.

  • Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise.

  • Final Mix: Continue to mix the solution for a few minutes to ensure homogeneity. Visually inspect for any signs of precipitation.

Visualization

Signaling Pathway of NLRP3 Inflammasome Inhibition by this compound

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs1 PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs1->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA Pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b Pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b Translation NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive Translation IL1b Mature IL-1β NLRP3_active NLRP3 (active) PAMPs_DAMPs2 PAMPs/DAMPs (e.g., ATP, Nigericin) K_efflux K+ Efflux PAMPs_DAMPs2->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage CP424174 This compound CP424174->Inflammasome Inhibits Assembly Secretion Secretion IL1b->Secretion Inflammation Inflammation Secretion->Inflammation

NLRP3 Inflammasome Activation and Inhibition by this compound.
Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Start Start: this compound Powder PrepStock Prepare concentrated stock in anhydrous DMSO (e.g., 10-20 mg/mL) Start->PrepStock Dilute Dilute stock into aqueous buffer PrepStock->Dilute CheckPrecipitate Precipitation observed? Dilute->CheckPrecipitate Success Solution is ready for experiment CheckPrecipitate->Success No Troubleshoot Troubleshooting CheckPrecipitate->Troubleshoot Yes SerialDilute Use serial dilutions with vigorous mixing Troubleshoot->SerialDilute Sonicate Briefly sonicate the final solution Troubleshoot->Sonicate CoSolvent Use co-solvents/surfactants (e.g., PEG400, Tween 80) Troubleshoot->CoSolvent SerialDilute->Dilute Sonicate->Dilute CoSolvent->Dilute

Troubleshooting Workflow for this compound Solubility Issues.

References

Technical Support Center: Assessing CP-424174 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of the novel compound CP-424174 in various cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound?

The initial step is to perform a dose-response analysis to determine the concentration range over which the compound affects cell viability. This is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[1][2] It is recommended to start with a broad range of concentrations and then narrow it down based on the initial results.

Q2: Which cell viability assay is most suitable for screening this compound?

The choice of assay depends on the suspected mechanism of action of this compound and the experimental goals. Commonly used assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[3][4] However, it's important to be aware of its limitations, such as potential interference from the compound and its dependence on cellular metabolic state.[4][5][6]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity and cytotoxicity.[7]

  • ATP-based Assays: These luminescent assays measure the amount of ATP in viable cells, which is a good indicator of cell health and viability.[2]

  • Real-time Cytotoxicity Assays: These assays use non-toxic dyes to continuously monitor cell death over time, providing kinetic data on the cytotoxic effect.[8]

For initial screening of a novel compound like this compound, an MTT or ATP-based assay is often a good starting point due to its high-throughput nature. However, it is advisable to confirm the results with an orthogonal method, such as an LDH assay, to rule out assay-specific artifacts.

Q3: How should I interpret the IC50 value obtained for this compound?

The IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required to inhibit a biological process by 50%.[1][2] In the context of cytotoxicity, it's the concentration that reduces cell viability by half compared to an untreated control.[1] A lower IC50 value indicates a more potent compound.[2][9] It is important to note that the IC50 value can be influenced by several factors, including the cell line used, the duration of exposure, and the specific assay performed.[10] Therefore, it is crucial to report these experimental details alongside the IC50 value.

Q4: My results show a decrease in cell viability. How can I determine if this compound is inducing apoptosis or necrosis?

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of this compound.[11] Several assays can be used for this purpose:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[12]

  • Caspase Activity Assays: Caspases are key enzymes in the apoptotic pathway.[11] Measuring the activity of caspases (e.g., caspase-3/7) can confirm the induction of apoptosis.[12][13]

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[15]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile medium.
High background signal in control wells Contamination of the culture medium or reagents. The test compound may be interfering with the assay chemistry.[6]Use fresh, sterile reagents. Run a control with the compound in cell-free medium to check for interference.
Inconsistent IC50 values across experiments Variations in cell passage number, cell density at the time of treatment, or incubation time.[10]Use cells within a consistent passage number range. Optimize cell seeding density to ensure logarithmic growth during the experiment. Standardize the incubation time with the compound.
Compound precipitation in culture medium The compound may have low solubility in aqueous solutions.Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%).
MTT assay: Formazan crystals do not dissolve completely Insufficient volume or improper mixing of the solubilization solution.Ensure complete removal of the medium before adding the solubilizing agent. Mix thoroughly by pipetting up and down until all crystals are dissolved.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using the MTT Assay

1. Cell Seeding:

  • Culture the desired cell line to ~80% confluency.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
  • Mix thoroughly to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
  • Determine the IC50 value from the curve using non-linear regression analysis.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Preparation Prepare this compound dilutions Treatment Treat cells with this compound Compound_Preparation->Treatment MTT_Addition Add MTT reagent Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Solubilize formazan crystals Incubation->Solubilization Read_Absorbance Read Absorbance (570nm) Solubilization->Read_Absorbance Calculate_Viability % Cell Viability Calculation Read_Absorbance->Calculate_Viability IC50_Determination IC50 Determination Calculate_Viability->IC50_Determination

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates CP424174 This compound CP424174->Kinase_B Inhibits Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

References

CP-424174 Stability in Different Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the IL-1β processing inhibitor, CP-424174, in various solvents over time. The following frequently asked questions (FAQs) and troubleshooting advice will help ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] Ethanol has also been mentioned as a potential solvent.[2] For aqueous-based in vivo studies, a common formulation involves initially dissolving this compound in DMSO, followed by dilution with other agents like PEG300, Tween 80, and finally an aqueous solution.[1]

Q2: How should I store this compound stock solutions to ensure stability?

A2: Proper storage is critical to maintaining the activity of this compound. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C. For shorter-term storage, -20°C is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[1]

Q3: What is the expected shelf-life of this compound in different solvents and storage conditions?

Data Presentation: Stability of this compound

Table 1: Stability of Solid this compound

Storage ConditionShelf-Life
-20°CUp to 3 years

Table 2: Recommended Storage and Stability of this compound in DMSO Solution

Storage ConditionRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Note: These durations are based on vendor recommendations and represent the timeframes within which the product is expected to remain stable. For critical experiments, it is advisable to use freshly prepared solutions or to perform periodic quality control checks.

Experimental Protocols

Protocol: General Guideline for Assessing the Stability of this compound in a Chosen Solvent

This protocol outlines a general procedure for researchers to determine the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC), a common technique for stability-indicating assays.

Objective: To quantify the degradation of this compound in a selected solvent under specific storage conditions over a defined period.

Materials:

  • This compound powder

  • High-purity solvent of interest (e.g., DMSO, Ethanol)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized for separation)

  • Controlled temperature storage units (e.g., -20°C and -80°C freezers, 4°C refrigerator)

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the chosen solvent to a precise final concentration (e.g., 10 mM). Ensure complete dissolution.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • The peak area of the intact this compound at this time point will serve as the 100% reference.

  • Sample Storage:

    • Aliquot the remaining stock solution into multiple autosampler vials.

    • Store these vials at the desired temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • For each time point, calculate the percentage of remaining this compound by comparing its peak area to the peak area at time zero.

    • Monitor the appearance of any new peaks, which may indicate degradation products.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare this compound Stock Solution time_zero Initial HPLC Analysis (Time 0) prep_stock->time_zero storage Aliquot and Store at -80°C, -20°C, 4°C, RT time_zero->storage time_points Analyze at Predetermined Time Points storage->time_points data_analysis Calculate % Remaining this compound and Identify Degradants time_points->data_analysis

Caption: Workflow for assessing the stability of this compound.

logical_relationship Decision Tree for this compound Solution Storage cluster_usage Intended Use cluster_storage Storage Options start Prepare Fresh This compound Stock Solution (e.g., in DMSO) usage_time Immediate Use? start->usage_time short_term Short-Term Storage (<= 1 month) usage_time->short_term No long_term Long-Term Storage (<= 6 months) usage_time->long_term use_now Use in Experiment usage_time->use_now Yes store_short Aliquot and Store at -20°C short_term->store_short store_long Aliquot and Store at -80°C long_term->store_long

Caption: Recommended storage decisions for this compound solutions.

References

Technical Support Center: Interpreting Unexpected Results with CP-424174

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with CP-424174.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a different cellular phenotype than anticipated with this compound. What could be the underlying cause?

A1: Unexpected cellular phenotypes can arise from several factors. A primary consideration is the possibility of off-target effects, where the compound interacts with proteins other than its intended target.[1][2][3] It is also crucial to verify the experimental setup, including cell line integrity, reagent concentrations, and incubation times. We recommend a systematic approach to troubleshoot this issue, beginning with the verification of the compound's purity and identity.

Q2: Our in-vitro experiments with this compound show high efficacy, but this is not translating to our in-vivo models. How can we investigate this discrepancy?

A2: The transition from in-vitro to in-vivo models introduces complex physiological variables. Factors such as compound bioavailability, metabolism, and tissue distribution can significantly impact efficacy. We recommend conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the compound's behavior in the in-vivo model. It is also possible that the in-vitro model does not fully recapitulate the biological complexity of the in-vivo environment.

Q3: We have observed toxicity in our cell cultures at concentrations where the target is not expected to be fully engaged. What could be the reason for this?

A3: Toxicity at low concentrations can be indicative of off-target effects or chemical-based toxicity.[4] Off-target effects occur when this compound modulates the activity of other proteins, leading to unintended cellular consequences.[4] Chemical-based toxicity relates to the physicochemical properties of the compound itself, which may cause cellular stress independent of its intended target.[4] We advise performing a counterscreen against a panel of related and unrelated targets to identify potential off-target interactions.

Data Presentation

Table 1: Summary of In-Vitro Potency and Selectivity for this compound

TargetIC50 (nM)Off-Target 1IC50 (nM)Off-Target 2IC50 (nM)
Primary Target X15Kinase Y>10,000Receptor Z1,250

This table is a template. Please populate with your experimental data.

Experimental Protocols

Protocol: Cell Viability Assay using Resazurin

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the respective wells and incubate for 48 hours.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Target Protein Target Protein This compound->Target Protein Off-Target Protein Off-Target Protein This compound->Off-Target Protein Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Expected Phenotype Expected Phenotype Downstream Effector 1->Expected Phenotype Downstream Effector 2 Downstream Effector 2 Off-Target Protein->Downstream Effector 2 Unexpected Phenotype Unexpected Phenotype Downstream Effector 2->Unexpected Phenotype

Caption: On-target vs. off-target signaling pathways of this compound.

G Unexpected Result Unexpected Result Verify Compound Verify Compound (Purity, Identity) Unexpected Result->Verify Compound Check Experimental Setup Check Experimental Setup Unexpected Result->Check Experimental Setup Hypothesize Cause Hypothesize Cause Verify Compound->Hypothesize Cause Check Experimental Setup->Hypothesize Cause Off-Target Effect Off-Target Effect Hypothesize Cause->Off-Target Effect Likely Experimental Artifact Experimental Artifact Hypothesize Cause->Experimental Artifact Possible Counterscreening Counterscreening Off-Target Effect->Counterscreening Protocol Review Protocol Review Experimental Artifact->Protocol Review G Observation Unexpected Phenotype Question Is the compound pure? Observation->Question Action1 Purity Analysis (LC-MS, NMR) Question->Action1 Result1 Compound is Pure Action1->Result1 Result2 Compound is Impure Action1->Result2 Question2 Are off-target effects present? Result1->Question2 Action2 Perform Counterscreening Question2->Action2 Conclusion Unexpected phenotype is likely due to off-target effects. Action2->Conclusion

References

controlling for vehicle effects in CP-424174 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CP-424174, a potent diarylsulfonylurea-based inhibitor of NLRP3 inflammasome-dependent interleukin-1β (IL-1β) post-translational processing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the NLRP3 inflammasome. It blocks the formation and release of mature IL-1β by preventing the post-translational processing of its precursor, pro-IL-1β. This inhibitory action is achieved by interfering with the assembly and activation of the NLRP3 inflammasome complex, a key component of the innate immune response.

Q2: What is the typical IC50 of this compound for IL-1β inhibition?

A2: The reported IC50 value for this compound in inhibiting stimulus-coupled IL-1β post-translational processing in human monocytes is approximately 210 nM.

Q3: What is a suitable vehicle for dissolving this compound for in vitro experiments?

A3: Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.

Q4: What is the recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control group in your experiments with the same final DMSO concentration as the treated groups.

Q5: What are appropriate vehicle formulations for in vivo administration of this compound?

A5: For oral administration in animal models, this compound can be formulated as a suspension in vehicles such as 0.5% carboxymethyl cellulose (CMC) in water, or in solutions containing polyethylene glycol (e.g., PEG400) and Tween 80. For intraperitoneal injections, sterile saline is a common vehicle. The specific formulation may need to be optimized based on the required dose and animal model.

Troubleshooting Guides

Issue 1: Low or No Inhibition of IL-1β Release In Vitro
Possible Cause Troubleshooting Step
Compound Precipitation Prepare a fresh, high-concentration stock solution of this compound in 100% DMSO. Briefly sonicate the stock solution to ensure complete dissolution. When preparing working solutions, pre-warm the cell culture medium to 37°C before adding the compound. Visually inspect for any precipitation under a microscope.
Suboptimal Cell Stimulation Ensure that the cells (e.g., THP-1 monocytes, primary macrophages) are properly primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression before adding the NLRP3 activator (e.g., ATP, nigericin). Titrate the concentrations of both the priming and activation signals to achieve a robust IL-1β release in the control group.
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell type and experimental conditions.
Cell Line Variability Confirm that your chosen cell line expresses all the necessary components of the NLRP3 inflammasome and is responsive to the stimuli used.
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
Vehicle-Induced Effects Always include a vehicle control group that is treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration used for the compound treatment. High concentrations of DMSO can have anti-inflammatory effects and may inhibit cytokine production.
Compound Cytotoxicity Perform a cell viability assay (e.g., MTT, MTS) to ensure that the observed inhibition of IL-1β is not due to a general cytotoxic effect of this compound at the concentrations used.
Non-Specific Inhibition To confirm the specificity of this compound for the NLRP3 inflammasome, you can perform control experiments using activators of other inflammasomes (e.g., AIM2, NLRC4) if your cell system allows. This compound should not inhibit IL-1β release in response to these other inflammasome activators.
Issue 3: Inconsistent Results in In Vivo Studies
Possible Cause Troubleshooting Step
Poor Bioavailability Optimize the vehicle formulation to improve the solubility and absorption of this compound. Consider using a formulation with PEG400 and Tween 80 for oral gavage.
Incorrect Dosing or Timing Conduct a dose-response study to determine the effective dose of this compound in your animal model. Optimize the timing of compound administration relative to the inflammatory challenge (e.g., LPS injection).
Animal Model Variability Ensure that the animal strain used is responsive to the inflammatory stimulus. For example, some mouse strains are less sensitive to LPS. Standardize the age, weight, and sex of the animals used in the experiments.

Data Presentation

Table 1: In Vitro IL-1β Inhibition by this compound and its Analog MCC950
CompoundCell TypeStimulusIC50Reference
This compound Human MonocytesLPS + ATP~210 nM
MCC950 Mouse BMDMsLPS + Nigericin7.5 nM[1]
MCC950 Human PBMCs (MWS patients)LPSVaries by patient[2]

BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; MWS: Muckle-Wells Syndrome.

Table 2: In Vivo Dose-Response of MCC950 (this compound analog) on IL-1β Attenuation in Mice
Dose of MCC950Percent Attenuation of IL-1βReference
0.4 mg/kg50%[3]
1.2 mg/kg90%[3]
>4 mg/kg>90%[3]

Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay in THP-1 Cells
  • Cell Culture: Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: Differentiate the THP-1 cells into a macrophage-like phenotype by treating them with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Replace the medium with fresh, serum-free medium containing 1 µg/mL of lipopolysaccharide (LPS) and incubate for 3-4 hours to induce the expression of pro-IL-1β.

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.

  • NLRP3 Activation: Add an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

Protocol 2: In Vivo LPS Challenge Mouse Model
  • Animal Model: Use C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer this compound or the vehicle control orally or intraperitoneally at the desired dose and time point before the LPS challenge.

  • LPS Challenge: Inject a sublethal dose of LPS (e.g., 1-5 mg/kg) intraperitoneally to induce a systemic inflammatory response.

  • Sample Collection: At a specified time point after the LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture or tail vein bleeding.

  • Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of IL-1β and other cytokines using ELISA or a multiplex cytokine assay.

Mandatory Visualization

G cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition by this compound cluster_output Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB proIL1B Pro-IL-1β (Inactive) NFkB->proIL1B upregulates NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp upregulates IL1B_mature Mature IL-1β (Active) ATP ATP P2X7R P2X7R ATP->P2X7R activates K_efflux K+ Efflux P2X7R->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly ASC ASC NLRP3_assembly->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Casp1->proIL1B cleaves CP424174 This compound CP424174->NLRP3_assembly Inhibits Secretion Secretion IL1B_mature->Secretion Inflammation Inflammation Secretion->Inflammation

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_vitro Seed and Differentiate THP-1 Cells prime_cells Prime with LPS start_vitro->prime_cells treat_inhibitor Treat with this compound or Vehicle prime_cells->treat_inhibitor activate_inflammasome Activate with ATP or Nigericin treat_inhibitor->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant measure_il1b Measure IL-1β (ELISA) collect_supernatant->measure_il1b start_vivo Administer this compound or Vehicle to Mice lps_challenge LPS Challenge (i.p. injection) start_vivo->lps_challenge wait Wait for Inflammatory Response lps_challenge->wait collect_blood Collect Blood Samples wait->collect_blood prepare_serum Prepare Serum/Plasma collect_blood->prepare_serum measure_cytokines Measure Cytokines (ELISA/Multiplex) prepare_serum->measure_cytokines

Caption: Experimental Workflows for this compound Efficacy Testing.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Inconsistent Results precipitation Compound Precipitation issue->precipitation stimulation Suboptimal Stimulation issue->stimulation concentration Incorrect Concentration issue->concentration vehicle Vehicle Effects issue->vehicle cytotoxicity Cytotoxicity issue->cytotoxicity bioavailability Poor Bioavailability issue->bioavailability solubility Improve Solubility (Fresh Stock, Sonication) precipitation->solubility optimize_stimuli Optimize Stimuli (Titration) stimulation->optimize_stimuli dose_response Dose-Response Curve concentration->dose_response vehicle_control Include Vehicle Control vehicle->vehicle_control viability_assay Perform Viability Assay cytotoxicity->viability_assay optimize_formulation Optimize Formulation (e.g., PEG, Tween) bioavailability->optimize_formulation

Caption: Troubleshooting Logic for this compound Experiments.

References

Validation & Comparative

A Comparative Guide to IL-1β Inhibitors: CP-424174 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Interleukin-1 beta (IL-1β) inhibitors, with a focus on the preclinical compound CP-424174 in relation to established and investigational drugs. The content is supported by available experimental data to aid in research and development decisions.

Introduction to IL-1β Inhibition

Interleukin-1β is a potent pro-inflammatory cytokine that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of autoinflammatory and autoimmune diseases. Consequently, the inhibition of the IL-1β signaling pathway has become a cornerstone of therapy for numerous inflammatory conditions. This guide explores different strategies for IL-1β inhibition, from direct neutralization of the cytokine to blocking its intracellular processing and release.

Mechanisms of Action: A Diverse Therapeutic Landscape

IL-1β inhibitors can be broadly categorized by their mechanism of action. These include monoclonal antibodies that neutralize circulating IL-1β, receptor antagonists that block IL-1 receptor signaling, soluble decoy receptors that trap the cytokine, and small molecules that inhibit the intracellular machinery responsible for IL-1β maturation.

dot

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Macrophage) IL-1beta IL-1beta IL-1R1 IL-1R1 IL-1beta->IL-1R1 Binds to receptor Inflammatory Response Inflammatory Response IL-1R1->Inflammatory Response Signal Transduction Canakinumab Canakinumab & Gevokizumab Canakinumab->IL-1beta Neutralizes Rilonacept Rilonacept Rilonacept->IL-1beta Traps Anakinra Anakinra Anakinra->IL-1R1 Blocks Pro-IL-1beta Pro-IL-1beta Pro-IL-1beta->IL-1beta Matures to Caspase-1 Caspase-1 (ICE) Caspase-1->Pro-IL-1beta Cleaves NLRP3 NLRP3 Inflammasome NLRP3->Caspase-1 Activates This compound This compound This compound->NLRP3 Indirectly Inhibits (IL-1β Processing) Diacerein Diacerein (Rhein) Diacerein->Caspase-1 Inhibits

Caption: Mechanisms of action for various IL-1β inhibitors.

Comparative Analysis of IL-1β Inhibitors

This section details the characteristics of this compound and other selected IL-1β inhibitors.

This compound

This compound is a preclinical, reversible small molecule inhibitor of IL-1β processing.[1][2] It acts intracellularly, indirectly inhibiting the NLRP3 inflammasome, which is crucial for the activation of caspase-1 and the subsequent cleavage of pro-IL-1β into its mature, secretable form.[1][2]

Canakinumab (Ilaris®)

Canakinumab is a high-affinity, fully human monoclonal antibody of the IgG1/κ isotype that specifically binds to and neutralizes human IL-1β.[3][4] By binding to circulating IL-1β, it prevents the cytokine from interacting with its receptors, thereby inhibiting downstream inflammatory signaling.[3][5][6]

Anakinra (Kineret®)

Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra).[7] It functions by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 type I receptor (IL-1RI), thus blocking their biological activities.[7][8][9]

Rilonacept (Arcalyst®)

Rilonacept is a dimeric fusion protein that acts as a soluble decoy receptor, or "IL-1 trap".[5][10] It consists of the ligand-binding domains of the human IL-1RI and the IL-1 receptor accessory protein (IL-1RAcP) linked to the Fc portion of human IgG1.[10] This structure allows it to bind to both IL-1α and IL-1β with high affinity, preventing them from engaging with cell surface receptors.[5][10]

Gevokizumab

Gevokizumab is an investigational human-engineered monoclonal antibody that allosterically modulates IL-1β.[11][12] It binds to a unique epitope on IL-1β, which reduces the cytokine's affinity for its signaling receptor, IL-1RI, without completely blocking the binding site.[12][13][14]

Diacerein (Artrodar®)

Diacerein is an oral slow-acting drug used for the treatment of osteoarthritis.[1] It is a prodrug that is converted to its active metabolite, rhein. Rhein inhibits the activation of IL-1β by reducing the activity of IL-1 converting enzyme (caspase-1).[15]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the selected IL-1β inhibitors. It is important to note that assay conditions can vary between studies, which may affect the absolute values.

InhibitorTypeTarget(s)Potency/Affinity
This compound Small MoleculeIL-1β Processing (NLRP3)IC50: 210 nM[1][2]
Canakinumab Monoclonal AntibodyIL-1βKd: ~35-40 pM[4][7], Apparent in vivo Kd: ~1 nM[3][16], IC50: ~43 pM[4]
Anakinra Receptor AntagonistIL-1R1 (blocks IL-1α/β)IC50: ~1.6 nM[17]
Rilonacept Soluble Decoy ReceptorIL-1β, IL-1αKd: 0.5 pM (for IL-1β), 1.4 pM (for IL-1α)[5], IC50: ~2 pM[7]
Gevokizumab Allosteric AntibodyIL-1βKd: 0.3 pM[14][18]
Diacerein (Rhein) Small MoleculeCaspase-1Inhibition of ICE-induced IL-1β activation demonstrated[19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key assays used in the characterization of IL-1β inhibitors.

NLRP3 Inflammasome Activation Assay

This assay is used to evaluate inhibitors of intracellular IL-1β processing, such as this compound.

dot

start Culture Macrophages (e.g., THP-1, BMDMs) prime Prime with LPS (Signal 1) (Induces pro-IL-1β expression) start->prime inhibit Add Test Inhibitor (e.g., this compound) prime->inhibit activate Activate NLRP3 (Signal 2) (e.g., ATP, Nigericin) inhibit->activate collect Collect Supernatant activate->collect measure Measure Mature IL-1β (ELISA) collect->measure end Determine IC50 measure->end

Caption: Workflow for an NLRP3 inflammasome activation assay.

  • Cell Culture: Human or murine macrophages (e.g., THP-1 cells differentiated with PMA, or primary bone marrow-derived macrophages) are cultured in appropriate media.

  • Priming (Signal 1): Cells are treated with lipopolysaccharide (LPS) for several hours to induce the transcription and translation of pro-IL-1β and NLRP3.

  • Inhibition: The cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a defined period.

  • Activation (Signal 2): The NLRP3 inflammasome is activated by adding a second stimulus, such as ATP or nigericin.

  • Sample Collection: After a short incubation period, the cell culture supernatant is collected.

  • Quantification: The concentration of mature, secreted IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) of the compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions, essential for characterizing antibody-based inhibitors like Canakinumab.

dot

start Immobilize Ligand (e.g., Canakinumab) on Sensor Chip flow Flow Analyte (IL-1β) at various concentrations start->flow association Association Phase: Measure binding rate (ka) flow->association dissociation Dissociation Phase: Flow buffer, measure release rate (kd) association->dissociation calculate Calculate Affinity Constant (KD = kd/ka) dissociation->calculate end Determine Binding Kinetics calculate->end

Caption: Workflow for an SPR binding affinity assay.

  • Ligand Immobilization: One of the interacting molecules (the "ligand," e.g., the antibody) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: The other molecule (the "analyte," e.g., IL-1β) is flowed over the sensor surface at various concentrations.

  • Association: The binding of the analyte to the immobilized ligand is monitored in real-time, providing the association rate constant (ka).

  • Dissociation: A buffer is flowed over the surface to wash away the analyte, and the rate of dissociation is measured to determine the dissociation rate constant (kd).

  • Data Analysis: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka.

Cell-Based Neutralization Assay

This type of assay measures the ability of an inhibitor to block the biological effects of IL-1β on a responsive cell line.

  • Cell Culture: A cell line that responds to IL-1β by producing a measurable downstream signal (e.g., IL-6 or SEAP) is cultured in 96-well plates.

  • Inhibition: IL-1β is pre-incubated with varying concentrations of the test inhibitor (e.g., Canakinumab, Rilonacept, Anakinra).

  • Stimulation: The inhibitor/IL-1β mixture is added to the cells.

  • Incubation: The cells are incubated for a period sufficient to allow for the production of the downstream signal.

  • Quantification: The amount of the signaling molecule (e.g., IL-6) in the supernatant is measured by ELISA.

  • Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce the IL-1β-induced signal by 50%, is calculated.

Conclusion

The field of IL-1β inhibition offers a diverse range of therapeutic strategies, each with its own unique profile. Biologics such as Canakinumab, Anakinra, and Rilonacept have demonstrated clinical efficacy by targeting extracellular IL-1β or its receptor. In contrast, small molecules like this compound and Diacerein represent a different approach by targeting the intracellular processing of IL-1β. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific pathological context, desired pharmacological properties, and route of administration. This guide provides a foundational comparison to aid in these critical assessments.

References

Unable to Cross-Validate CP-424174 Results Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "CP-424174" has yielded no specific publicly available information regarding its mechanism of action, associated signaling pathways, or any experimental data. This prevents a comparative analysis with genetic models as requested.

The initial search strategy aimed to identify the molecular target of this compound and then find relevant genetic studies (e.g., knockout or knockdown experiments) targeting the same molecule or pathway. This would have formed the basis for a cross-validation comparison. However, the absence of any specific data on this compound in the public domain makes it impossible to proceed with the subsequent steps of data extraction, comparison, and visualization.

For a successful cross-validation guide, information on the following is essential:

  • Pharmacological Data for this compound: This includes but is not limited to its molecular target, IC50/EC50 values, in vitro and in vivo experimental results, and the signaling pathways it modulates.

  • Genetic Model Data: This involves experimental results from genetic manipulations such as gene knockouts, knock-ins, or RNA interference that phenocopy or antagonize the effects of the compound.

Without this foundational information, a meaningful comparison that adheres to the user's core requirements for data presentation, experimental protocols, and visualization cannot be generated. It is recommended that the user provide a specific, publicly recognized name for the compound or its molecular target to enable the creation of the requested comparison guide.

A Comparative Analysis of CP-424174 and CP-412245: Potent Diaryl-sulfonylurea Inhibitors of IL-1β Processing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the structural and functional characteristics of two closely related diaryl-sulfonylurea compounds, CP-424174 and CP-412245. Both are recognized as potent inhibitors of interleukin-1β (IL-1β) post-translational processing, a critical step in the inflammatory cascade.

This document summarizes their key differences, presents available quantitative data in a clear tabular format, outlines the experimental methodologies used for their characterization, and provides a visual representation of their mechanism of action within the NLRP3 inflammasome pathway.

Structural and Functional Distinctions

This compound and CP-412245 are both members of the diaryl-sulfonylurea class of compounds, which are known for their anti-inflammatory properties. Their primary mechanism of action involves the indirect inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a multi-protein complex responsible for the activation of caspase-1 and the subsequent cleavage of pro-IL-1β into its mature, pro-inflammatory form.

While structurally similar, the subtle differences in their chemical makeup are believed to contribute to their distinct pharmacological profiles. Unfortunately, publicly available detailed structural images for direct visual comparison are limited. However, the chemical formula for this compound is established as C₂₂H₂₉ClN₂O₄S.

Functionally, both compounds are potent inhibitors of IL-1β processing. This compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 210 nM for the inhibition of IL-1β processing.[1] Similarly, CP-412245 has a reported IC₅₀ of approximately 260 nM for blocking ATP-induced IL-1β post-translational processing in human monocytes. A key functional distinction lies in their selectivity. Experimental data indicates that this compound selectively inhibits IL-1β production without affecting the release of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This selectivity suggests a targeted mechanism of action with potentially fewer off-target effects. Information regarding the selectivity profile of CP-412245 is less defined in the available literature.

Quantitative Data Comparison

FeatureThis compoundCP-412245
Compound Class Diaryl-sulfonylureaDiaryl-sulfonylurea
Chemical Formula C₂₂H₂₉ClN₂O₄SNot explicitly found
Primary Target Indirect inhibitor of NLRP3 inflammasomeIndirect inhibitor of NLRP3 inflammasome
Mechanism of Action Inhibition of IL-1β post-translational processingInhibition of IL-1β post-translational processing
IC₅₀ (IL-1β processing) 210 nM[1]~260 nM
Effect on TNF-α release No inhibitionNot explicitly found
Effect on IL-6 release No inhibitionNot explicitly found

Experimental Protocols

The following are generalized protocols for key experiments used to characterize inhibitors of IL-1β processing. The specific details for generating the data on this compound and CP-412245 would be found in the primary literature, such as Perregaux et al., 2001, J Pharmacol Exp Ther.

Inhibition of IL-1β Processing in Human Monocytes
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in a suitable medium, such as RPMI 1640 supplemented with fetal bovine serum. Monocytes are then purified from the PBMCs.

  • Priming: Monocytes are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS; 1 µg/mL), for 3-4 hours to induce the transcription and translation of pro-IL-1β.

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test compounds (this compound or CP-412245) for a specified period (e.g., 30 minutes).

  • NLRP3 Inflammasome Activation: The NLRP3 inflammasome is activated by adding a stimulus such as adenosine triphosphate (ATP; 5 mM) for 30-60 minutes.

  • Supernatant Collection: The cell culture supernatants are collected.

  • IL-1β Quantification: The concentration of mature IL-1β in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition of IL-1β release against the log concentration of the inhibitor.

Cytokine Selectivity Assay (TNF-α and IL-6)
  • Cell Stimulation: Human monocytes are stimulated with LPS (1 µg/mL) in the presence of varying concentrations of the test compounds.

  • Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), the cell culture supernatants are collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured by specific ELISAs.

  • Data Analysis: The effect of the compounds on TNF-α and IL-6 production is compared to the vehicle control to determine selectivity.

Visualization of the Inhibitory Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound and CP-412245.

NLRP3_Inhibition cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome Assembly PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR Signal 1 NFkB NF-κB Signaling TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription mature_IL1b Mature IL-1β NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal 2 (e.g., ATP) ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Autocatalysis caspase1->pro_IL1b Cleavage secretion Secretion mature_IL1b->secretion outside Extracellular Space CP_compound This compound / CP-412245 CP_compound->NLRP3_active Indirect Inhibition

References

Comparative Efficacy of CP-424174 in Suppressing Inflammasome-Mediated IL-1β Release

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of CP-424174 with other known inhibitors of the NLRP3 inflammasome pathway, namely MCC950, Glyburide, and VX-765. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven comparisons, detailed experimental methodologies, and visual representations of key biological processes and workflows.

Executive Summary

This compound is a diarylsulfonylurea compound that selectively inhibits the post-translational processing of interleukin-1β (IL-1β), a key pro-inflammatory cytokine. It functions by targeting the NLRP3 inflammasome, a multi-protein complex responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, active form. This guide evaluates the comparative efficacy of this compound against other compounds that modulate this pathway at different stages: MCC950, a more potent and selective NLRP3 inhibitor from the same chemical class; Glyburide, a sulfonylurea drug with off-target NLRP3 inhibitory effects; and VX-765, a direct inhibitor of caspase-1. The comparative analysis is based on available in vitro data from various cell types relevant to inflammation and disease.

Data Presentation: Comparative Efficacy of Inflammasome Inhibitors

The following tables summarize the available quantitative data on the inhibitory potency of this compound and its comparators. It is important to note that direct side-by-side comparisons in the same studies are limited, and therefore, variations in experimental conditions should be considered when interpreting these values.

CompoundTargetCell TypePotency (IC50)Reference
This compound IL-1β ProcessingNot Specified210 nM[1]
MCC950 (CP-456,773) NLRP3 InflammasomeBone Marrow-Derived Macrophages (BMDMs)7.5 nM[1]
Human Monocyte-Derived Macrophages (HMDMs)8.1 nM[1]
THP-1 Derived Macrophages (Cell Death)0.2 µM[1]
Glyburide NLRP3 Inflammasome (indirect)Not SpecifiedData Not Available
VX-765 Caspase-1Enzyme Assay≤ 1 nM[1]
IL-1β SecretionPBMCs (from FCAS patients)Effective Inhibition[2]

Note: The cell type for the reported IC50 of this compound is not specified in the available literature. Further studies are required for a direct quantitative comparison across different cell lines.

Mechanism of Action and Signaling Pathways

The NLRP3 inflammasome is a critical component of the innate immune system. Its activation is a two-step process: a priming signal (e.g., via Toll-like receptors) leads to the upregulation of NLRP3 and pro-IL-1β, and a second activation signal (e.g., ATP, nigericin) triggers the assembly of the inflammasome complex. This complex, composed of NLRP3, ASC, and pro-caspase-1, facilitates the auto-cleavage and activation of caspase-1. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature forms for secretion, and can also induce a form of inflammatory cell death called pyroptosis.

This compound and its analogs, MCC950 and Glyburide, inhibit the assembly and activation of the NLRP3 inflammasome, thus preventing the activation of caspase-1. VX-765, on the other hand, acts downstream by directly inhibiting the enzymatic activity of caspase-1.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Intracellular cluster_inflammasome NLRP3 Inflammasome cluster_inhibitors Inhibitors Signal 1 (e.g., LPS) Signal 1 (e.g., LPS) TLR4 TLR4 Signal 1 (e.g., LPS)->TLR4 Signal 2 (e.g., ATP) Signal 2 (e.g., ATP) P2X7R P2X7R Signal 2 (e.g., ATP)->P2X7R NFkB NF-κB Pathway TLR4->NFkB NLRP3_inactive NLRP3 (inactive) P2X7R->NLRP3_inactive activation NFkB->NLRP3_inactive upregulation pro_IL1b_gene pro-IL-1β Gene NFkB->pro_IL1b_gene transcription NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active pro_IL1b_protein pro-IL-1β pro_IL1b_gene->pro_IL1b_protein translation IL1b IL-1β (mature) pro_IL1b_protein->IL1b ASC ASC NLRP3_active->ASC recruitment pro_caspase1 pro-caspase-1 ASC->pro_caspase1 recruitment caspase1 caspase-1 (active) pro_caspase1->caspase1 auto-activation caspase1->pro_IL1b_protein cleavage pyroptosis Pyroptosis caspase1->pyroptosis Extracellular Space Extracellular Space IL1b->Extracellular Space secretion CP424174 This compound CP424174->NLRP3_active inhibition MCC950 MCC950 MCC950->NLRP3_active inhibition Glyburide Glyburide Glyburide->NLRP3_active inhibition VX765 VX-765 VX765->caspase1 inhibition

Caption: NLRP3 inflammasome signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to assess the efficacy of inflammasome inhibitors.

IL-1β Release Assay in Human Monocytes

This assay quantifies the amount of mature IL-1β secreted from primary human monocytes following inflammasome activation.

a. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes using CD14+ magnetic bead selection or by plastic adherence.

  • Plate monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2-4 hours.

b. Inflammasome Priming and Inhibition:

  • Prime the monocytes with Lipopolysaccharide (LPS) (10-100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Pre-incubate the cells with various concentrations of this compound or comparator compounds (e.g., MCC950, Glyburide) for 30-60 minutes.

c. Inflammasome Activation:

  • Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (2.5-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 30-60 minutes.

d. Quantification of IL-1β:

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

e. Data Analysis:

  • Generate a standard curve using recombinant IL-1β.

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

  • Determine the IC50 value for each inhibitor by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

IL1b_Release_Workflow cluster_workflow IL-1β Release Assay Workflow start Isolate Human Monocytes plate_cells Plate Monocytes in 96-well Plate start->plate_cells prime Prime with LPS (3-4h) plate_cells->prime inhibit Add Inhibitor (this compound, etc.) prime->inhibit activate Activate with ATP or Nigericin (30-60min) inhibit->activate collect Collect Supernatant activate->collect elisa Perform IL-1β ELISA collect->elisa analyze Analyze Data and Determine IC50 elisa->analyze

Caption: Workflow for IL-1β release assay in human monocytes.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, providing a direct readout of inflammasome activation.

a. Cell Culture and Treatment:

  • Culture a suitable cell line, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs), in a 96-well plate.

  • Differentiate THP-1 monocytes into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) if required.

  • Prime the cells with LPS and pre-incubate with inhibitors as described in the IL-1β release assay protocol.

  • Activate the inflammasome with ATP or Nigericin.

b. Caspase-1 Activity Measurement:

  • Use a commercially available caspase-1 activity assay kit (e.g., based on a fluorogenic or colorimetric substrate like Ac-YVAD-pNA or a luminogenic substrate).

  • Add the caspase-1 substrate directly to the cell culture wells or to the cell lysate, following the manufacturer's instructions.

  • Incubate for the recommended time to allow for substrate cleavage.

  • Measure the fluorescence, absorbance, or luminescence using a plate reader.

c. Data Analysis:

  • Correct for background by subtracting the reading from unstimulated cells.

  • Express caspase-1 activity as a percentage of the activity in stimulated, untreated cells.

  • Calculate IC50 values for the inhibitors as described for the IL-1β release assay.

Conclusion

This compound is a selective inhibitor of IL-1β processing with demonstrated efficacy in vitro. When compared to other inflammasome modulators, it offers a targeted approach to reducing IL-1β-mediated inflammation. MCC950, a structurally related compound, appears to be significantly more potent in the cell systems where it has been tested. Glyburide, while also inhibiting the NLRP3 inflammasome, is less specific and its potency for this particular activity is not well-defined in the literature. VX-765 provides an alternative therapeutic strategy by targeting the downstream effector, caspase-1, with high enzymatic potency.

The choice of inhibitor for research or therapeutic development will depend on the specific application, the desired level of selectivity, and the cellular context. This guide provides a foundational understanding of the comparative efficacy of this compound and its alternatives, supported by experimental frameworks to enable further investigation. Future studies should focus on direct, side-by-side comparisons of these compounds in a broader range of cell types, including those relevant to specific inflammatory diseases, to provide a more complete picture of their relative therapeutic potential.

References

Head-to-Head Comparison: CP-424174 vs. Anakinra in Inflammatory Disease Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two interleukin-1 (IL-1) pathway inhibitors: the investigational compound CP-424174 and the approved biological agent Anakinra. This document summarizes their distinct mechanisms of action, presents available quantitative data from preclinical and clinical studies, and outlines relevant experimental methodologies.

Executive Summary

Anakinra is a well-characterized recombinant human IL-1 receptor antagonist (IL-1Ra) with established efficacy and safety profiles in the treatment of rheumatoid arthritis and other autoinflammatory diseases.[1] In contrast, this compound is a novel small molecule inhibitor of IL-1β post-translational processing that has been evaluated in preclinical studies.[2] While both agents target the IL-1 signaling pathway, a critical mediator of inflammation, they do so through fundamentally different mechanisms. Direct head-to-head clinical comparisons are unavailable, as this compound has not progressed to extensive clinical trials. This guide therefore contrasts the preclinical profile of this compound with the comprehensive clinical data available for Anakinra.

Mechanism of Action

Anakinra: As a recombinant form of the endogenous IL-1Ra, Anakinra functions as a competitive inhibitor of the Interleukin-1 receptor, type I (IL-1RI).[1] It binds to IL-1RI with a similar affinity as the pro-inflammatory cytokines IL-1α and IL-1β, but its binding does not elicit a biological response. Consequently, Anakinra prevents IL-1α and IL-1β from engaging the receptor and initiating the downstream inflammatory cascade.[1]

This compound: This compound operates upstream of IL-1 receptor activation by inhibiting the post-translational processing of pro-IL-1β into its mature, active form.[2] Specifically, this compound has been shown to indirectly inhibit the NLRP3 inflammasome, a multi-protein complex responsible for the activation of caspase-1, the enzyme that cleaves pro-IL-1β. By preventing the formation of mature IL-1β, this compound effectively reduces the amount of this potent pro-inflammatory cytokine available to bind to its receptor.[2]

Signaling Pathway Overview

The following diagrams illustrate the points of intervention for Anakinra and this compound within the IL-1 signaling pathway.

Anakinra_Pathway Anakinra Mechanism of Action IL-1α / IL-1β IL-1α / IL-1β IL-1RI IL-1RI IL-1α / IL-1β->IL-1RI Binds and Activates Inflammatory Signaling Cascade Inflammatory Signaling Cascade IL-1RI->Inflammatory Signaling Cascade Initiates Anakinra Anakinra Anakinra->IL-1RI Binds and Blocks Gene Expression Gene Expression Inflammatory Signaling Cascade->Gene Expression Inflammation Inflammation Gene Expression->Inflammation

Anakinra competitively inhibits IL-1 binding to its receptor.

CP424174_Pathway This compound Mechanism of Action Pro-IL-1β Pro-IL-1β Caspase-1 Caspase-1 Pro-IL-1β->Caspase-1 Cleaved by NLRP3 Inflammasome NLRP3 Inflammasome NLRP3 Inflammasome->Caspase-1 Activates Mature IL-1β Mature IL-1β Caspase-1->Mature IL-1β Produces IL-1RI IL-1RI Mature IL-1β->IL-1RI Binds to This compound This compound This compound->NLRP3 Inflammasome Indirectly Inhibits Inflammation Inflammation IL-1RI->Inflammation

This compound inhibits the processing of pro-IL-1β to its mature form.

Quantitative Data Summary

The following tables summarize the available quantitative data for both compounds. It is important to note the different nature of the data: preclinical for this compound and predominantly clinical for Anakinra.

Table 1: Preclinical and Clinical Efficacy Data

ParameterThis compoundAnakinra
In Vitro Potency
IC50 for IL-1β processing210 nMNot Applicable
Clinical Efficacy (Rheumatoid Arthritis)
ACR20 Response RateNo Data Available38% (vs. 22% placebo)[3]
ACR50 Response RateNo Data Available17% (vs. 8% placebo)[3]
ACR70 Response RateNo Data Available6% (vs. 2% placebo)[3]
Pooled Relative Risk (ACR50)No Data Available2.28 (95% CI 1.41 to 3.67) vs. placebo[4]

Table 2: Safety and Tolerability

Adverse EventThis compoundAnakinra
Preclinical
Liver ToxicityA similar compound (MCC950) was discontinued due to liver toxicity in clinical trials.[5]No major preclinical safety concerns reported.
Clinical
Injection Site ReactionsNo Data Available67.2% (95% CI 38.7 to 95.7)[4]
Serious InfectionsNo Data AvailableOdds Ratio: 2.75 (95% CI 0.91 to 8.35) vs. placebo[4]
Most Common Adverse EventsNo Data AvailableInjection site reactions, infections.[6]

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1β Processing (for this compound)

This protocol is based on the methodology described by Perregaux et al. (2001).[2]

  • Cell Culture: Human monocytes are isolated from peripheral blood and cultured in a suitable medium.

  • LPS Stimulation: Monocytes are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • ATP Stimulation: ATP is added to the culture to activate the NLRP3 inflammasome and trigger the processing and release of IL-1β.

  • Quantification of IL-1β: The concentration of mature IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the concentration of this compound.

Experimental_Workflow_CP424174 In Vitro IL-1β Inhibition Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Isolate Human Monocytes Isolate Human Monocytes Culture Monocytes Culture Monocytes Isolate Human Monocytes->Culture Monocytes LPS Stimulation LPS Stimulation Culture Monocytes->LPS Stimulation Incubate with this compound Incubate with this compound LPS Stimulation->Incubate with this compound ATP Stimulation ATP Stimulation Incubate with this compound->ATP Stimulation Collect Supernatant Collect Supernatant ATP Stimulation->Collect Supernatant ELISA for IL-1β ELISA for IL-1β Collect Supernatant->ELISA for IL-1β Calculate IC50 Calculate IC50 ELISA for IL-1β->Calculate IC50

Workflow for assessing in vitro IL-1β processing inhibition.

Protocol 2: Randomized Controlled Trial for Anakinra in Rheumatoid Arthritis

This is a generalized protocol based on typical designs of clinical trials for Anakinra.[3][4]

  • Patient Population: Adult patients with active rheumatoid arthritis who have had an inadequate response to one or more disease-modifying antirheumatic drugs (DMARDs).

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Treatment Arms:

    • Anakinra (e.g., 100 mg daily administered subcutaneously) + background methotrexate.

    • Placebo + background methotrexate.

  • Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement at 24 weeks.

  • Secondary Endpoints: ACR50 and ACR70 response rates, changes in Health Assessment Questionnaire (HAQ) scores, and safety assessments.

  • Data Analysis: Statistical comparison of the primary and secondary endpoints between the treatment and placebo groups.

Conclusion

Anakinra and this compound represent two distinct strategies for targeting the IL-1 pathway. Anakinra is a clinically validated biologic that acts as a direct antagonist of the IL-1 receptor, demonstrating modest but significant efficacy in rheumatoid arthritis.[7] this compound is a preclinical small molecule that inhibits the production of mature IL-1β. While the preclinical data for this compound shows potent in vitro activity, the lack of extensive clinical development and potential for off-target effects, as suggested by the discontinuation of a similar compound due to liver toxicity, are significant limitations.[5] For researchers in drug development, the case of this compound underscores the challenges in translating preclinical potency into a safe and effective clinical candidate. In contrast, Anakinra serves as a benchmark for IL-1 receptor antagonism, with a large body of clinical data to inform its use and future research in IL-1 mediated diseases.

References

Evaluating Caspase-1 Inhibitor Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the initially requested compound, CP-424174: Publicly available scientific literature and databases do not contain specific information regarding a caspase-1 inhibitor designated as this compound. Therefore, this guide will provide a comparative framework for evaluating caspase-1 inhibitor specificity by focusing on two well-characterized compounds: Belnacasan (VX-765) , a potent and selective caspase-1 inhibitor, and Z-VAD-FMK , a broad-spectrum pan-caspase inhibitor. This comparison will serve as a practical guide for researchers on how to assess the specificity of novel or existing caspase-1 inhibitors.

Introduction to Caspase-1 and Inflammasome Signaling

Caspase-1 is a key inflammatory enzyme that plays a crucial role in the innate immune response.[1] It is activated within a multi-protein complex known as the inflammasome.[2] The NLRP3 inflammasome, one of the most well-studied inflammasomes, assembles in response to a variety of danger signals, leading to the auto-activation of pro-caspase-1.[3] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1] Caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory cell death called pyroptosis.[1] Given its central role in inflammation, the development of specific caspase-1 inhibitors is a significant area of interest for therapeutic intervention in a range of inflammatory diseases.

The Importance of Specificity

While targeting caspase-1 is a promising therapeutic strategy, ensuring the specificity of inhibitors is critical. The caspase family comprises multiple members with roles in both inflammation and apoptosis (programmed cell death).[2] Non-specific inhibition of other caspases, particularly the executioner caspases-3 and -7, could lead to unintended side effects by interfering with essential cellular processes. Therefore, a thorough evaluation of an inhibitor's selectivity profile against other caspases is a mandatory step in its preclinical development.

Comparative Analysis of Caspase-1 Inhibitors

This guide compares Belnacasan (VX-765), a highly selective caspase-1 inhibitor, with Z-VAD-FMK, a widely used pan-caspase inhibitor, to illustrate the concept of specificity.

Data Presentation: Inhibitor Specificity Profile

The following table summarizes the inhibitory activity of Belnacasan (as its active form VRT-043198) and Z-VAD-FMK against a panel of human caspases. The data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Caspase TargetBelnacasan (VRT-043198) Ki (nM)Z-VAD-FMK IC50 (nM)
Caspase-1 0.8 [4]Potent inhibitor [5]
Caspase-2>10,000Weakly inhibited[2]
Caspase-3>10,000[6]25-400[5]
Caspase-4<0.6[7]Potent inhibitor
Caspase-5-Potent inhibitor
Caspase-6>10,000[6]Potent inhibitor
Caspase-7>10,000[6]Potent inhibitor
Caspase-8>10,000[6]25-400[5]
Caspase-9>10,000[6]25-400[5]
Caspase-10Weakly inhibited[8]Potent inhibitor[5]

Data compiled from multiple sources.[2][4][5][6][7][8] Note that direct comparison of Ki and IC50 values should be done with caution as they are determined under different experimental conditions.

As the data illustrates, Belnacasan is highly potent against caspase-1 and caspase-4 (an inflammatory caspase) while exhibiting over 10,000-fold selectivity against the apoptotic caspases-3, -6, -7, -8, and -9.[6] In contrast, Z-VAD-FMK inhibits a broad range of caspases, making it a useful tool for studying general caspase-dependent processes but not for dissecting the specific role of caspase-1.[2][5]

Experimental Protocols

To experimentally validate the specificity and efficacy of a caspase-1 inhibitor, an in vitro inflammasome activation assay is a standard method. The human monocytic cell line, THP-1, is a commonly used model for these studies.[3]

In Vitro NLRP3 Inflammasome Activation Assay in THP-1 Cells

Objective: To determine the inhibitory effect of a test compound on NLRP3 inflammasome activation by measuring the release of IL-1β and LDH (as a marker of pyroptosis).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Test inhibitor (e.g., Belnacasan) and control inhibitor (e.g., Z-VAD-FMK)

  • Opti-MEM I Reduced Serum Medium

  • IL-1β ELISA kit

  • LDH cytotoxicity assay kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well.

    • Differentiate the monocytes into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.[3]

  • Inhibitor Pre-treatment:

    • After differentiation, wash the cells with fresh medium.

    • Pre-treat the cells with various concentrations of the test inhibitor or control inhibitor in serum-free Opti-MEM I medium for 1 hour. Include a vehicle control (e.g., DMSO).

  • NLRP3 Inflammasome Priming and Activation:

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3 hours.[9]

    • Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 20 µM and incubate for 1-2 hours.[9]

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

    • Measure the release of LDH into the supernatants using a cytotoxicity assay kit as an indicator of pyroptosis.

Data Interpretation: A specific caspase-1 inhibitor should demonstrate a dose-dependent reduction in the levels of secreted IL-1β and LDH release in response to NLRP3 inflammasome activation. By comparing the inhibitory profile of the test compound with that of a non-selective inhibitor like Z-VAD-FMK, researchers can gain insights into its specificity. Further validation of specificity would involve testing the inhibitor in cell-based assays for apoptosis to ensure it does not interfere with other caspase-dependent pathways.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Extracellular cluster_1 Cytosol cluster_2 Extracellular Space PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive NLRP3 (inactive) PAMPs_DAMPs->NLRP3_inactive Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1: Priming Inflammasome NLRP3 Inflammasome NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active autocatalysis Pro_IL1b Pro-IL-1β Caspase1_active->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 Caspase1_active->Pro_IL18 cleavage GSDMD Gasdermin D Caspase1_active->GSDMD cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Workflow Diagram

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Specificity Profiling cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Further Characterization start Start: Compound Library primary_screen High-Throughput Screen (Caspase-1 activity assay) start->primary_screen hits Initial Hits primary_screen->hits specificity_assay Caspase Panel Screening (Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10) hits->specificity_assay selective_hits Selective Caspase-1 Inhibitors specificity_assay->selective_hits cell_assay In Vitro Inflammasome Assay (e.g., THP-1 cells) selective_hits->cell_assay il1b_ldh Measure IL-1β and LDH release cell_assay->il1b_ldh validated_hits Validated Leads il1b_ldh->validated_hits apoptosis_assay Apoptosis Assays (to confirm lack of off-target effects) validated_hits->apoptosis_assay end Lead Candidate apoptosis_assay->end

Caption: Experimental workflow for evaluating caspase inhibitor specificity.

Conclusion

The evaluation of inhibitor specificity is a cornerstone of modern drug development. By employing a systematic approach that combines biochemical assays with cell-based models, researchers can confidently characterize the selectivity profile of novel caspase-1 inhibitors. The comparison between a highly selective inhibitor like Belnacasan and a pan-caspase inhibitor such as Z-VAD-FMK provides a clear rationale for the importance of specificity in targeting the caspase-1 pathway for therapeutic benefit. This guide offers a foundational framework for scientists and drug development professionals to design and interpret experiments aimed at discovering and validating the next generation of specific caspase-1 inhibitors.

References

A Comparative Analysis of Canakinumab and CP-424174 in Inflammatory Disease Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the existing literature reveals a significant disparity in the available data for Canakinumab, a well-documented monoclonal antibody, and CP-424174, for which public information is not available. This guide, therefore, provides a comprehensive overview of Canakinumab, including its mechanism of action, clinical efficacy, and associated signaling pathways, while noting the absence of scientific literature for this compound.

Canakinumab: A Targeted Approach to Interleukin-1β Inhibition

Canakinumab is a fully human monoclonal antibody of the IgG1/κ isotype that specifically targets and neutralizes interleukin-1β (IL-1β), a key pro-inflammatory cytokine.[1][2] By binding to IL-1β with high affinity, Canakinumab prevents its interaction with the IL-1 receptor (IL-1R), thereby blocking the downstream inflammatory cascade.[1][3][4] This targeted mechanism has proven effective in the treatment of a range of autoinflammatory and inflammatory diseases.

Mechanism of Action

The therapeutic effect of Canakinumab is centered on its ability to sequester circulating IL-1β.[1] This action prevents the binding of IL-1β to its receptor, IL-1RI, which in turn inhibits the recruitment of the accessory protein IL-1RAcP.[1] Consequently, the formation of the active signaling complex is blocked, leading to the downregulation of inflammatory pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][5] This ultimately reduces the production of downstream inflammatory mediators, such as IL-6.[1]

Quantitative Analysis of Canakinumab's Efficacy

Clinical trials have demonstrated the efficacy of Canakinumab across various conditions. The following table summarizes key quantitative data from these studies.

IndicationDosageKey Efficacy EndpointResultReference
Cryopyrin-Associated Periodic Syndromes (CAPS)150 mg subcutaneously every 8 weeksLasting suppression of clinical symptomsConfirmed in a phase III study[6]
Systemic Juvenile Idiopathic Arthritis (SJIA)4 mg/kg (up to 300 mg) every 4 weeksAdapted ACR Pedi 30 responseSignificant improvement compared to placebo[7]
Secondary Prevention of Cardiovascular Events (CANTOS trial)150 mg subcutaneously every 3 monthsReduction in recurrent cardiovascular eventsSignificantly lower than placebo[8]
Severe COVID-19Single intravenous infusion (weight-based)Survival without invasive mechanical ventilation at day 2988.8% in the canakinumab group vs 85.7% in the placebo group (not statistically significant)[9]
Lower-Risk Myelodysplastic Syndromes300 mg subcutaneously every 4 weeksOverall response rate17.4%[10]
Experimental Protocols

The efficacy and safety of Canakinumab have been evaluated through rigorous clinical trial designs. A common methodology involves randomized, double-blind, placebo-controlled studies.

Example: CANTOS Trial Protocol

  • Objective: To determine if long-term treatment with Canakinumab can reduce the rate of major adverse cardiovascular events in patients with a prior myocardial infarction and a high-sensitivity C-reactive protein (hsCRP) level of ≥2 mg/L.

  • Design: Randomized, double-blind, placebo-controlled, event-driven trial.

  • Participants: Over 10,000 patients were randomized to receive either placebo or one of three doses of Canakinumab (50 mg, 150 mg, or 300 mg) administered subcutaneously every three months.

  • Primary Endpoint: Time to first occurrence of a major adverse cardiovascular event, defined as a composite of nonfatal myocardial infarction, nonfatal stroke, or cardiovascular death.

  • Results: The 150 mg dose of Canakinumab met the primary endpoint, demonstrating a significant reduction in recurrent cardiovascular events compared to placebo.[8]

Signaling Pathway of Canakinumab

The following diagram illustrates the mechanism of action of Canakinumab in blocking the IL-1β signaling pathway.

Canakinumab_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1β IL-1β IL1R1 IL1R1 IL-1β->IL1R1 Binds Canakinumab Canakinumab Canakinumab->IL-1β Neutralizes IL1RAcP IL1RAcP IL1R1->IL1RAcP Recruits Signaling_Complex Signaling Complex (MyD88, IRAK, TRAF6) IL1RAcP->Signaling_Complex Activates NFkB_MAPK NF-κB and MAPK Activation Signaling_Complex->NFkB_MAPK Inflammation Pro-inflammatory Gene Expression NFkB_MAPK->Inflammation

Caption: Canakinumab neutralizes IL-1β, preventing its binding to IL-1R1 and subsequent inflammatory signaling.

This compound: Absence of Publicly Available Data

A comprehensive search of scientific literature, clinical trial registries, and drug databases did not yield any information on a compound designated as this compound. This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a misnomer, or a compound that was discontinued in early-stage research before any public data became available. Therefore, a direct comparison with Canakinumab is not possible at this time.

Conclusion

Canakinumab is a well-characterized therapeutic antibody with a specific mechanism of action targeting IL-1β. Its efficacy has been established in a variety of inflammatory conditions through extensive clinical research. In contrast, the absence of any public information on this compound precludes any comparative analysis. Researchers and drug development professionals should rely on the substantial body of evidence available for Canakinumab when considering therapeutic strategies involving IL-1β inhibition.

References

Safety Operating Guide

Proper Disposal of CP-424174: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for CP-424174, a reversible inhibitor of IL-1β processing. Adherence to these protocols is vital for personnel safety and environmental protection.

Summary of Disposal and Handling Information

The following table summarizes key information for the safe handling and disposal of this compound, based on available safety data.

ParameterInformationSource
Chemical Name This compound-
CAS Number 210825-31-3[1]
Molecular Formula C22H29ClN2O4S[1]
Appearance White to off-white solid[2]
Primary Disposal Method Dispose of contents/container in accordance with local, regional, national, and international regulations.MedchemExpress SDS
Contaminated Packaging Dispose of as unused product.MedchemExpress SDS
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.Generic SDS Guidance
Storage Store at -20°C for long-term stability.[1][2]

Detailed Disposal Protocol

The proper disposal of this compound, as with most laboratory chemicals, requires a systematic approach to ensure safety and regulatory compliance. The following step-by-step protocol should be followed:

  • Consult Institutional and Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review local, regional, and national regulations for chemical waste disposal. Regulations can vary significantly, and adherence to them is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

    • A lab coat

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in a designated, properly labeled hazardous waste container. Do not mix with other chemical waste unless explicitly permitted by your EHS department.

    • Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. The container should be compatible with the solvent used.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be disposed of as solid hazardous waste.

  • Waste Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "210825-31-3"

    • The approximate concentration and volume/mass of the waste

    • The date the waste was first added to the container

  • Waste Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for secondary containment.

  • Arrange for Pickup and Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Need to Dispose of this compound consult_regulations Consult Institutional EHS and Local Regulations start->consult_regulations don_ppe Don Appropriate PPE consult_regulations->don_ppe assess_waste_form Assess Form of Waste don_ppe->assess_waste_form solid_waste Solid this compound or Contaminated Materials assess_waste_form->solid_waste Solid liquid_waste This compound Solution assess_waste_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste arrange_pickup Arrange for Professional Disposal via EHS store_waste->arrange_pickup end End: Compliant Disposal Complete arrange_pickup->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

References

Essential Safety and Handling Protocols for Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for a compound designated "CP-424174" was found in the available resources. The following guidance is based on general best practices for handling potentially hazardous, novel, or uncharacterized chemical compounds in a research and development setting. It is imperative to obtain a substance-specific SDS before handling any new chemical.

Immediate Safety and Personal Protective Equipment (PPE)

Given the unknown nature of "this compound," a cautious approach is warranted. The minimum recommended PPE for handling this compound should include:

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash goggles or a face shield.[1]Protects eyes from splashes and aerosols. A face shield offers broader protection to the entire face.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact with the chemical. The specific glove material should be chosen based on the chemical's (unknown) properties.
Body Protection A lab coat or chemical-resistant gown.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if the compound is volatile, produces aerosols, or if its inhalation toxicity is unknown.Filters airborne particles and vapors.
Footwear Closed-toe shoes.Protects feet from spills.

General Handling and Operational Plan

  • Risk Assessment: Before any handling, a thorough risk assessment should be conducted. This should consider the potential routes of exposure (inhalation, ingestion, skin contact) and the potential physical and health hazards.

  • Ventilation: All manipulations of the compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the immediate area and follow established laboratory procedures for chemical spill cleanup. Spills should be collected with absorbent material and disposed of as hazardous waste.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. Keep it away from incompatible materials.

  • Waste Disposal: All waste contaminated with the compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Workflow for Handling a Novel Compound

The following diagram outlines a general workflow for safely handling a novel chemical compound like "this compound" in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol a Obtain & Review Safety Data Sheet (SDS) b Conduct Risk Assessment a->b c Assemble Required PPE b->c d Work in a Ventilated Area (e.g., Fume Hood) c->d Proceed to Handling e Don Appropriate PPE d->e f Handle Compound e->f g Decontaminate Work Area f->g Experiment Complete k Spill or Exposure Occurs f->k Incident h Properly Store or Dispose of Compound g->h i Remove & Dispose of PPE h->i j Wash Hands Thoroughly i->j l Follow Emergency Procedures (Evacuate, Alert, Clean-up) k->l l->j Post-Incident

General workflow for safe handling of a novel chemical compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-424174
Reactant of Route 2
Reactant of Route 2
CP-424174

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.